Product packaging for Demethyloleuropein(Cat. No.:CAS No. 52077-55-1)

Demethyloleuropein

Cat. No.: B190940
CAS No.: 52077-55-1
M. Wt: 526.5 g/mol
InChI Key: HKVGJQVJNQRJPO-VTDDDATNSA-N
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Description

Demethyloleuropein is a secoiridoid compound predominantly found in the olive tree ( Olea europaea ), recognized as a crucial intermediate in the biosynthesis of potent bioactive molecules . It serves as a direct metabolic precursor to oleacein (3,4-DHPEA-EDA), a dialdehydic phenol in virgin olive oil noted for its powerful antioxidant and anti-inflammatory properties . During olive fruit maturation, the concentration of this compound increases as oleuropein levels decline, marking it as a significant indicator of the maturation process . Its transformation into oleacein is mediated by enzyme activities, including β-glucosidases and esterases, which are enhanced during fruit crushing or in response to biotic stress, highlighting its role in the plant's defense mechanism . Research-grade this compound is essential for studies focused on the health benefits of the Mediterranean diet, the biochemistry of olive compounds, and the green synthesis of high-value secoiridoids . It is presented as a reference standard and building block for investigating metabolic pathways and synthesizing derivatives. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O13 B190940 Demethyloleuropein CAS No. 52077-55-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52077-55-1

Molecular Formula

C24H30O13

Molecular Weight

526.5 g/mol

IUPAC Name

(4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid

InChI

InChI=1S/C24H30O13/c1-2-12-13(8-18(28)34-6-5-11-3-4-15(26)16(27)7-11)14(22(32)33)10-35-23(12)37-24-21(31)20(30)19(29)17(9-25)36-24/h2-4,7,10,13,17,19-21,23-27,29-31H,5-6,8-9H2,1H3,(H,32,33)/b12-2+/t13-,17+,19+,20-,21+,23-,24-/m0/s1

InChI Key

HKVGJQVJNQRJPO-VTDDDATNSA-N

SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O

Synonyms

demethyloleuropein

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Demethyloleuropein Biosynthesis Pathway in Olea europaea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of demethyloleuropein in Olea europaea (the olive tree). The pathway is elucidated from its initial precursors through to the final formation of this compound, a significant secoiridoid with noteworthy bioactive properties. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.

Introduction to this compound and its Significance

This compound is a secoiridoid, a class of monoterpenoids characterized by a cleaved cyclopentane ring, which are prevalent in the Oleaceae family. It is structurally similar to oleuropein, the most abundant phenolic compound in olives, differing by the absence of a methyl group on the carboxyl moiety of the elenolic acid portion of the molecule. The accumulation of this compound is particularly noted during the maturation and ripening of olive fruits, where its concentration can surpass that of oleuropein in later stages[1]. The presence and concentration of this compound and its derivatives are of significant interest due to their contribution to the sensory properties of olive products and their potential pharmacological activities.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to the well-established oleuropein biosynthetic pathway. It is generally accepted that this compound is a downstream product of oleuropein, formed via an enzymatic demethylation reaction. The overall pathway can be divided into two major stages: the synthesis of the precursor oleuropein and the subsequent conversion to this compound.

Stage 1: Biosynthesis of Oleuropein

The synthesis of oleuropein is a complex process that merges two major metabolic pathways: the terpenoid pathway for the synthesis of the secoiridoid backbone and the phenylpropanoid pathway for the production of the hydroxytyrosol moiety.

The initial steps involve the formation of the iridoid scaffold from geranyl diphosphate (GPP), a product of the methylerythritol phosphate (MEP) pathway in plastids. Key enzymatic steps include:

  • Geraniol Synthase (GES): Catalyzes the conversion of GPP to geraniol.

  • Geraniol 8-hydroxylase (G8H): Hydroxylates geraniol to 8-hydroxygeraniol.

  • 8-hydroxygeraniol dehydrogenase (8-HGO): Oxidizes 8-hydroxygeraniol.

  • Iridoid Synthase (ISY): A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, specifically nepetalactol[1][2][3].

  • Subsequent modifications: A series of enzymatic reactions including oxidation, glycosylation, and methylation lead to the formation of 7-epiloganic acid and then to ligstroside.

  • Oleuropein Synthase (OS): Finally, ligstroside is hydroxylated to form oleuropein. Recent research has identified polyphenol oxidases (PPOs) with oleuropein synthase activity.

The hydroxytyrosol moiety is derived from the shikimate pathway via the amino acid tyrosine.

Below is a diagram illustrating the core biosynthetic pathway leading to oleuropein.

oleuropein_biosynthesis GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES 8_OH_Geraniol 8-Hydroxygeraniol Geraniol->8_OH_Geraniol G8H 8_Oxogeranial 8-Oxogeranial 8_OH_Geraniol->8_Oxogeranial 8-HGO Nepetalactol Nepetalactol 8_Oxogeranial->Nepetalactol ISY Iridoids Further Iridoids Nepetalactol->Iridoids 7_epiloganic_acid 7-epiloganic acid Iridoids->7_epiloganic_acid Ligstroside Ligstroside 7_epiloganic_acid->Ligstroside Oleuropein Oleuropein Ligstroside->Oleuropein OS Tyrosine Tyrosine Hydroxytyrosol Hydroxytyrosol Tyrosine->Hydroxytyrosol Hydroxytyrosol->Oleuropein

Caption: Simplified overview of the oleuropein biosynthesis pathway.

Stage 2: Conversion of Oleuropein to this compound

The final step in the biosynthesis of this compound is the demethylation of oleuropein. This reaction is catalyzed by esterases, whose activity has been observed to increase during the maturation of olive fruit, coinciding with a decrease in oleuropein and an increase in this compound concentrations[1].

Oleuropein + H₂O → this compound + Methanol

The enzyme responsible is believed to be a carboxylesterase that hydrolyzes the methyl ester bond of the oleuropein molecule. While the specific endogenous esterase from Olea europaea has not yet been isolated and fully characterized in the literature, studies have shown that various hydrolases, including α-chymotrypsin, can catalyze this reaction in vitro, demonstrating the feasibility of this enzymatic conversion.

demethyloleuropein_formation Oleuropein Oleuropein This compound This compound Oleuropein->this compound Esterase

Caption: Enzymatic conversion of oleuropein to this compound.

Quantitative Data

The concentrations of oleuropein and this compound in Olea europaea vary significantly depending on the cultivar, tissue type, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data from the literature.

Table 1: Concentration of Oleuropein and this compound in Different Olive Cultivars.

CultivarTissueOleuropein (mg/g dry weight)This compound (mg/g dry weight)Reference
Yellow Olive (Fars)Fruit34.31Not Reported[4]
Fyshmy Olive (Rudbar)Fruit30.25Not Reported[4]
Mishen Olive (Fars)Fruit9.55Not Reported[4]
Lechyo Olive (Rudbar)Fruit10.23Not Reported[4]
VariousYoung Fruitup to 140Increases during ripening[1]
VariousLeaves60 - 90Present[1]

Table 2: Enzyme Kinetic Parameters for Key Enzymes in the Secoiridoid Biosynthesis Pathway (from various species).

Note: Kinetic data for the specific endogenous enzymes from Olea europaea are scarce in the literature. The following data is from homologous enzymes in other species and should be considered indicative.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_Reference
Geraniol Synthase (GES)Ocimum basilicumGeranyl diphosphate210.86244 pkat/mg[5][6]
Iridoid Synthase (ISY)Catharanthus roseus8-oxogeranialNot ReportedNot ReportedNot Reported[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol for Extraction and Quantification of Oleuropein and this compound by HPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of secoiridoids in olive tissues[7][8].

Objective: To extract and quantify oleuropein and this compound from olive leaves or fruit.

Materials:

  • Olive tissue (leaves or fruit), freeze-dried

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Liquid nitrogen

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • HPLC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Flash-freeze fresh olive tissue in liquid nitrogen.

    • Lyophilize the frozen tissue until completely dry.

    • Grind the freeze-dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol in water (v/v).

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

    • Pool the supernatants.

  • Sample Filtration and Dilution:

    • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the initial mobile phase to fall within the calibration curve range.

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: Linear gradient from 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Use a tandem mass spectrometer in negative ionization mode. Optimize the MRM (Multiple Reaction Monitoring) transitions for oleuropein and this compound using authentic standards.

Data Analysis:

  • Quantify the compounds by comparing the peak areas to a standard curve prepared with pure oleuropein and this compound standards.

hplc_workflow start Start: Olive Tissue freeze_dry Freeze-drying and Grinding start->freeze_dry extraction Solvent Extraction (80% MeOH) freeze_dry->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_ms HPLC-MS/MS Analysis filtration->hplc_ms quantification Data Analysis and Quantification hplc_ms->quantification end End: Concentration Data quantification->end

Caption: Workflow for the quantification of secoiridoids in olive tissue.

Protocol for Recombinant Expression and Purification of a Biosynthetic Enzyme (e.g., Iridoid Synthase)

This protocol is a generalized procedure based on methods for expressing plant terpene synthases in E. coli[1].

Objective: To produce and purify a recombinant enzyme from the this compound biosynthesis pathway for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the gene of interest (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol)

  • SDS-PAGE reagents

Procedure:

  • Transformation and Expression:

    • Transform the expression plasmid into competent E. coli cells.

    • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger culture with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

  • Protein Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged protein with elution buffer.

    • Collect the fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange:

    • Pool the fractions containing the purified protein.

    • Dialyze against dialysis buffer to remove imidazole and for storage.

  • Protein Quantification and Storage:

    • Determine the protein concentration using a Bradford assay.

    • Store the purified protein at -80°C.

protein_purification_workflow start Start: E. coli with Expression Vector expression Induction of Protein Expression (IPTG) start->expression lysis Cell Lysis and Clarification expression->lysis purification Ni-NTA Affinity Chromatography lysis->purification analysis SDS-PAGE Analysis of Fractions purification->analysis dialysis Dialysis and Buffer Exchange analysis->dialysis quantification Protein Quantification and Storage dialysis->quantification end End: Purified Recombinant Enzyme quantification->end

Caption: Workflow for recombinant protein expression and purification.

Conclusion and Future Directions

The biosynthesis of this compound in Olea europaea is a vital metabolic pathway influencing the chemical composition and quality of olive products. While the general pathway from oleuropein is established, further research is required to fully characterize the specific endogenous enzymes involved, particularly the esterase responsible for the final demethylation step. The isolation, purification, and kinetic characterization of this enzyme will be crucial for a complete quantitative understanding of the pathway. Furthermore, elucidating the regulatory mechanisms that control the expression and activity of the biosynthetic genes will provide valuable insights for biotechnological applications, including the development of olive cultivars with enhanced profiles of beneficial secoiridoids for the pharmaceutical and nutraceutical industries.

References

The Sentinel Molecule: An In-Depth Technical Guide to the Role of Demethyloleuropein in Olive Fruit Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

The olive tree (Olea europaea L.) has evolved a sophisticated chemical defense system to protect its valuable fruit from a barrage of pathogens and herbivores. Central to this arsenal are a class of bitter-tasting secoiridoid polyphenols, with oleuropein being the most studied. However, its close relative, demethyloleuropein, is an abundant and crucial component of this defensive matrix, particularly in the fruit of specific cultivars. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the defense mechanisms of olive fruit. It details its biosynthesis, proposed mechanisms of action, and the analytical methodologies for its quantification. Furthermore, this document presents quantitative data on its prevalence and discusses the signaling pathways that likely govern its production and activation. This guide is intended to be a valuable resource for researchers in phytochemistry, plant pathology, and pharmacology, as well as for professionals in drug development seeking to harness the bioactive potential of natural compounds.

Introduction: The Chemical Fortress of the Olive Fruit

Olive fruit represents a nutrient-rich prize for a variety of organisms, from insects like the olive fruit fly (Bactrocera oleae) to numerous fungal and bacterial pathogens. To counteract these threats, the olive tree produces a complex mixture of secondary metabolites, among which the secoiridoids are paramount. These compounds are responsible for the characteristic bitterness of unripe olives and olive oil and play a direct role in deterring pests and inhibiting microbial growth.

This compound, a phenolic glycoside, is a key member of this family of defensive compounds found in olive fruit.[1] Structurally similar to the more extensively researched oleuropein, this compound contributes to the overall protective phenolic shield of the fruit. This guide will delve into the specific functions and characteristics of this compound, distinguishing its role where possible from that of oleuropein and highlighting its significance in the broader context of olive fruit defense.

Biosynthesis of this compound: A Branch of the Secoiridoid Pathway

This compound is synthesized via the secoiridoid pathway, which is a complex biosynthetic route originating from the mevalonic acid (MVA) pathway and the phenylpropanoid pathway. The core structure of secoiridoids is derived from the iridoid loganin. While the complete biosynthetic pathway to this compound has not been fully elucidated in all its steps, it is understood to be closely linked to the synthesis of oleuropein.

The biosynthesis can be broadly outlined as follows:

  • Iridoid Synthesis: The pathway begins with the synthesis of the iridoid glucoside loganin from geraniol, a product of the MVA pathway.

  • Secoiridoid Formation: Loganin is then cleaved to form secologanin, the precursor to all secoiridoids.

  • Formation of Oleosides: Secologanin is subsequently glycosylated and esterified with phenolic moieties derived from the phenylpropanoid pathway, such as hydroxytyrosol, to form oleosides like oleuropein and this compound.

The following diagram illustrates the proposed biosynthetic relationship between oleuropein and this compound.

Biosynthesis_Pathway MVA Mevalonic Acid Pathway Geraniol Geraniol MVA->Geraniol Phenylpropanoid Phenylpropanoid Pathway Hydroxytyrosol Hydroxytyrosol Phenylpropanoid->Hydroxytyrosol Loganin Loganin Geraniol->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin Oleoside_Intermediates Oleoside Intermediates Secologanin->Oleoside_Intermediates Hydroxytyrosol->Oleoside_Intermediates Oleuropein Oleuropein Oleoside_Intermediates->Oleuropein This compound This compound Oleoside_Intermediates->this compound

Proposed biosynthetic origin of this compound.

Mechanism of Action in Olive Fruit Defense

The defensive properties of this compound are believed to be enacted through a two-component system, similar to that described for oleuropein. This system involves the activation of the secoiridoid glycoside by a β-glucosidase enzyme upon tissue damage.

The "Toxic Bomb" Model: Enzymatic Activation

In healthy, intact olive fruit cells, this compound is stored in the vacuole, spatially separated from β-glucosidase enzymes located in the cytoplasm and cell walls. When the fruit tissue is damaged, for instance by an insect feeding or a fungal pathogen penetrating the cell wall, this compartmentalization is disrupted. This allows this compound to come into contact with β-glucosidase.

The enzyme then hydrolyzes the glucose moiety from the this compound molecule, releasing the highly reactive aglycone. This aglycone is a potent deterrent and toxin to a wide range of organisms. A recombinant olive β-glucosidase has been shown to have activity on this compound, although to a lesser extent than on oleuropein and ligstroside.[2]

Activation_Mechanism cluster_intact cluster_mixing Intact_Cell Intact Olive Fruit Cell Tissue_Damage Tissue Damage (e.g., Herbivory, Pathogen Attack) Demethyloleuropein_Vacuole This compound (in Vacuole) Beta_Glucosidase_Cytoplasm β-Glucosidase (in Cytoplasm) Mixing Mixing of Cellular Contents Tissue_Damage->Mixing leads to Hydrolysis Enzymatic Hydrolysis This compound This compound This compound->Hydrolysis Beta_Glucosidase β-Glucosidase Beta_Glucosidase->Hydrolysis Aglycone This compound Aglycone (Toxic/Deterrent) Hydrolysis->Aglycone Glucose Glucose Hydrolysis->Glucose

Activation of this compound upon tissue damage.
Antimicrobial and Insecticidal Properties

While direct studies on the antimicrobial and insecticidal activity of purified this compound are limited, the well-documented bioactivity of oleuropein and its hydrolysis products provides a strong basis for inferring a similar role for this compound. Oleuropein and its aglycone have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[3][4][5] The aglycone's reactivity is attributed to its dialdehydic structure, which can cross-link proteins and other macromolecules, thereby disrupting cellular function in pathogens and herbivores.

It is highly probable that the this compound aglycone exerts its defensive effects through similar mechanisms, contributing to the overall resistance of the olive fruit to microbial spoilage and insect predation.

Quantitative Analysis of this compound in Olive Fruit

The concentration of this compound in olive fruit is highly variable and depends on several factors, including the olive cultivar, the stage of fruit ripening, and environmental conditions.

Concentration in Different Olive Cultivars

Studies have shown significant differences in the this compound content among various olive cultivars. For instance, high levels have been reported in 'Arbequina' and 'Martina' cultivars, moderate levels in 'Coratina', and only trace amounts in 'Hojiblanca', 'Koroneiki', and 'Picual'. In the pulp of 'Picual' and 'Arbequina' olives, oleuropein and this compound are the main phenolic compounds, with their total concentration reaching up to 3.5% of the fresh weight.[1]

CultivarRelative this compound ContentTotal Phenolic Content (Oleuropein + this compound) in Pulp (% Fresh Weight)
ArbequinaHighUp to 3.5%[1]
MartinaHighNot Reported
CoratinaModerateNot Reported
PicualTraceUp to 3.5%[1]
HojiblancaTraceNot Reported
KoroneikiTraceNot Reported
Changes During Fruit Ripening

The concentration of this compound, like other secoiridoids, generally decreases as the olive fruit ripens. This is due to the enzymatic activity of β-glucosidases and esterases, which break down these compounds, leading to a reduction in bitterness and changes in the fruit's chemical profile. This degradation is a crucial part of the ripening process, making the fruit more palatable for seed dispersers.

Experimental Protocols

The accurate quantification of this compound in olive fruit requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common technique employed for this purpose.

Sample Preparation and Extraction
  • Homogenization: A representative sample of olive fruit pulp is flash-frozen in liquid nitrogen and lyophilized to a constant weight. The dried tissue is then ground into a fine powder.

  • Extraction: A known weight of the powdered sample (e.g., 1 gram) is extracted with a solvent mixture, typically methanol/water (80:20, v/v), in a solid-to-liquid ratio of 1:10.

  • Sonication and Centrifugation: The mixture is subjected to ultrasonication for a specified period (e.g., 30 minutes) to enhance extraction efficiency. Following sonication, the extract is centrifuged (e.g., at 10,000 x g for 15 minutes) to pellet the solid material.

  • Filtration: The supernatant is carefully collected and filtered through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Analysis
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is commonly employed using two solvents:

    • Solvent A: Water with 0.1% formic acid (or another acidifying agent to improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of solvent B (e.g., 5-10%), which is gradually increased over 30-40 minutes to a high percentage (e.g., 90-100%) to elute all compounds of interest.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

  • Detection: The DAD is set to monitor at 280 nm, which is the characteristic absorbance maximum for many phenolic compounds, including this compound.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram with a calibration curve constructed using a purified this compound standard.

HPLC_Workflow Sample Olive Fruit Pulp Homogenization Freeze-drying and Grinding Sample->Homogenization Extraction Solvent Extraction (Methanol/Water) Homogenization->Extraction Centrifugation Sonication and Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Data Data Analysis and Quantification HPLC->Data

Workflow for the quantification of this compound.

Signaling Pathways and Regulation

The production of this compound and other defense-related secoiridoids is tightly regulated by complex signaling networks within the plant. While the specific signaling pathways that control this compound biosynthesis are not fully understood, it is likely that they are integrated with general plant defense signaling pathways.

Key plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are known to play central roles in mediating plant responses to herbivory and pathogen attack, respectively. It is plausible that these signaling molecules are involved in the upregulation of genes encoding enzymes of the secoiridoid pathway in response to biotic stress, leading to an increased production of this compound.

Further research, particularly in the areas of transcriptomics and metabolomics, is needed to elucidate the precise regulatory mechanisms and signaling cascades that govern the accumulation of this compound in olive fruit under stress conditions.

Conclusion and Future Perspectives

This compound is an integral component of the chemical defense system of the olive fruit. Its biosynthesis via the secoiridoid pathway and its activation by β-glucosidase upon tissue damage provide an effective deterrent against a broad range of pests and pathogens. The concentration of this important defensive compound varies significantly with olive cultivar and ripening stage, highlighting the genetic and developmental control of its production.

While the general mechanism of action of this compound can be inferred from studies on the closely related oleuropein, further research is required to isolate and characterize the specific antimicrobial and insecticidal properties of purified this compound and its aglycone. A deeper understanding of the signaling pathways that regulate its biosynthesis in response to specific biotic stresses will be crucial for developing strategies to enhance the natural resistance of olive trees.

For drug development professionals, this compound and its derivatives represent a promising source of novel bioactive compounds with potential applications in the pharmaceutical and food preservation industries. The continued exploration of the chemical ecology of the olive fruit will undoubtedly uncover further insights into the multifaceted roles of this sentinel molecule.

References

Demethyloleuropein: A Technical Guide to Its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyloleuropein is a naturally occurring secoiridoid, a class of monoterpenoids known for their diverse biological activities. As a close structural analog of oleuropein, the most abundant phenolic compound in olives, this compound has garnered increasing interest within the scientific community. Its potential as a bioactive compound in the pharmaceutical, nutraceutical, and cosmetic industries is underscored by its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Occurrence of this compound

This compound is primarily found in plants belonging to the Oleaceae family. Its presence has been identified in various species, with concentrations varying depending on the plant organ, cultivar, geographical location, and harvesting time.

Plant Sources

The principal plant sources of this compound include:

  • Olive (Olea europaea): this compound is a significant phenolic constituent of olive fruit, particularly in the pericarp (pulp).[1] Its presence and concentration can be cultivar-dependent. For instance, it has been identified as a potential marker for the Coratina and Leccino olive cultivars.[1] It is also present in olive pomace, a byproduct of olive oil production, making this a valuable source for extraction.

  • Ash (Fraxinus excelsior): The leaves of the common ash tree are a known source of various secoiridoids, including this compound.[2][3]

  • Privet (Ligustrum vulgare): This common hedging plant, also a member of the Oleaceae family, contains this compound. Studies have shown the presence of related secoiridoids like oleuropein in its flowers and leaves.

  • Jasmine (Jasminum grandiflorum): this compound has also been reported in this species of jasmine.[4]

Distribution within the Plant

In Olea europaea, this compound is predominantly located in the fruit's pulp.[5] Research on other species like Fraxinus excelsior has focused on the leaves as a source of secoiridoids. For Ligustrum vulgare, both flowers and leaves have been analyzed for their phenolic content.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly. The following tables summarize available quantitative data from the literature. It is important to note that data for this compound is less abundant than for its precursor, oleuropein.

Plant SourcePlant PartCultivar/VarietyThis compound ContentReference
Olea europaeaBlack Olives (raw)Not Specified22.55 mg/100 g FW (mean)[6]
Olea europaeaGreen Olives (raw)Not Specified13.00 mg/100 g FW (mean)[6]

FW: Fresh Weight

Isolation and Purification Protocols

The isolation of this compound from its natural sources involves a multi-step process, including extraction, fractionation, and purification. The following protocols are based on methodologies described for the isolation of secoiridoids from Oleaceae species.

Extraction

The initial step involves the extraction of phenolic compounds from the plant material.

3.1.1. Maceration using Organic Solvents

  • Plant Material Preparation: Air-dried and powdered plant material (e.g., olive leaves, olive pomace, ash leaves) is used.

  • Solvent System: A mixture of methanol and water (e.g., 80:20, v/v) or ethanol and water is commonly employed.

  • Procedure:

    • The powdered plant material is suspended in the solvent system at a specific ratio (e.g., 1:10, w/v).

    • The mixture is macerated at room temperature with continuous stirring for a defined period (e.g., 24 hours).

    • The extract is filtered, and the residue is re-extracted two more times with the fresh solvent.

    • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

3.1.2. Ultrasound-Assisted Extraction (UAE)

  • Advantages: UAE can enhance extraction efficiency and reduce extraction time and solvent consumption.

  • Procedure:

    • The powdered plant material is suspended in the chosen solvent.

    • The suspension is placed in an ultrasonic bath and sonicated for a specific duration (e.g., 30-60 minutes) at a controlled temperature.

    • The extract is then filtered and concentrated as described above.

Fractionation and Purification

The crude extract is a complex mixture of compounds. Further purification is necessary to isolate this compound.

3.2.1. Solid-Phase Extraction (SPE)

  • Purpose: To remove non-polar compounds and enrich the secoiridoid fraction.

  • Stationary Phase: A C18 cartridge is commonly used.

  • Procedure:

    • The crude extract is dissolved in an appropriate solvent (e.g., methanol/water) and loaded onto the pre-conditioned C18 cartridge.

    • The cartridge is washed with a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophylls.

    • The cartridge is then washed with water to remove sugars and other highly polar compounds.

    • The secoiridoid-rich fraction is eluted with a solvent of intermediate polarity, such as methanol or ethanol.

    • The eluate is collected and concentrated.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Purpose: To achieve high-purity isolation of this compound.

  • Stationary Phase: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and a polar organic solvent like acetonitrile or methanol.

  • Procedure:

    • The enriched fraction from SPE is dissolved in the mobile phase and filtered through a 0.45 µm filter.

    • The sample is injected onto the preparative HPLC system.

    • A specific gradient elution program is run to separate the components of the mixture.

    • Fractions are collected based on the retention time of this compound, which is determined using an analytical standard.

    • The collected fractions containing pure this compound are combined and the solvent is removed by lyophilization or rotary evaporation.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

G PlantMaterial Plant Material (e.g., Olive Pomace, Ash Leaves) Grinding Grinding and Powdering PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) CrudeExtract->SPE EnrichedFraction Secoiridoid-Enriched Fraction SPE->EnrichedFraction PrepHPLC Preparative HPLC (C18 Column) EnrichedFraction->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

A generalized workflow for the isolation of this compound.
Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory activities of related secoiridoids like oleuropein, it is hypothesized that this compound exerts its effects through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The following diagram illustrates this proposed mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB Degradation (Ubiquitination) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to ProInflammatoryGenes Pro-inflammatory Gene Transcription DNA->ProInflammatoryGenes Induces LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4 Activates This compound This compound This compound->IKK Inhibits

Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents a promising bioactive compound with significant potential for therapeutic applications. Its natural abundance in the byproducts of the olive industry, such as pomace, presents a sustainable and economically viable source for its extraction. The methodologies outlined in this guide provide a framework for the efficient isolation and purification of this compound, paving the way for further research into its pharmacological properties and the development of novel health-promoting products. Further studies are warranted to fully elucidate its mechanisms of action and to optimize extraction and purification protocols for industrial-scale production.

References

Demethyloleuropein: A Technical Guide on its Core Characteristics and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyloleuropein is a naturally occurring secoiridoid, a class of phenolic compounds found predominantly in the olive tree (Olea europaea). While its close relative, oleuropein, has been the subject of extensive research, this compound itself represents an area of growing interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its discovery, physicochemical properties, and purported biological activities. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The precise details surrounding the initial discovery and isolation of this compound are not well-documented in readily available scientific literature. Its identification is intrinsically linked to the broader history of research into the chemical constituents of the olive tree, which dates back to the early 20th century. Early investigations focused on the primary bitter principle of olives, which was later identified as oleuropein.

The advancement of chromatographic and spectroscopic techniques in the mid to late 20th century allowed for the separation and characterization of a wider array of phenolic compounds from olive leaves, fruit, and oil. It is within this context of increasingly sophisticated analytical methodologies that this compound was likely first identified as a distinct chemical entity. While a seminal "discovery paper" is not prominently cited, its presence in Olea europaea has been confirmed in numerous subsequent phytochemical studies. The historical focus on oleuropein has meant that this compound has, until more recently, remained a less-studied component of the olive's rich phytochemical profile.

Physicochemical Properties

This compound shares a core chemical structure with oleuropein, differing by the absence of a methyl group. This seemingly minor structural modification can influence its physicochemical properties, including polarity, solubility, and interaction with biological targets. The known quantitative data for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C24H30O13PubChem
Molecular Weight 526.49 g/mol Biosynth
CAS Number 52077-55-1Biosynth, PubChem
IUPAC Name (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acidPubChem
Appearance Not specified in available literature-
Solubility Not specified in available literature-
Melting Point Not specified in available literature-

Biological Activity and Therapeutic Potential

While extensive quantitative data from in vitro and in vivo studies on this compound is limited, its structural similarity to oleuropein and other olive polyphenols suggests a range of potential biological activities. Much of the current understanding is inferred from the well-documented effects of these related compounds. The table below summarizes the potential biological activities, noting the general lack of specific quantitative data (e.g., IC50, EC50 values) for this compound itself.

Biological ActivityInferred EffectsQuantitative Data (IC50/EC50)
Antioxidant Expected to exhibit potent radical scavenging activity due to its phenolic structure, similar to oleuropein and hydroxytyrosol. May protect against oxidative stress-induced cellular damage.[1][2]Data not available in searched literature.
Anti-inflammatory May modulate inflammatory pathways by inhibiting pro-inflammatory enzymes and cytokines. This is a known property of many olive polyphenols.[1][3][4]Data not available in searched literature.
Neuroprotective Olive polyphenols, in general, have been studied for their potential to protect against neurodegenerative diseases by mitigating oxidative stress and inflammation in the brain.[2][5]Data not available in searched literature.
Cardioprotective May contribute to cardiovascular health by improving lipid profiles and protecting against LDL oxidation, effects observed with olive oil consumption rich in polyphenols.[1]Data not available in searched literature.
Antimicrobial Some secoiridoids from olives have demonstrated activity against various pathogens.Data not available in searched literature.

Experimental Protocols

The following section details a generalized experimental protocol for the isolation and characterization of secoiridoids like this compound from olive leaves. This protocol is a composite of standard methodologies used in natural product chemistry.

Extraction
  • Sample Preparation: Fresh olive leaves are washed, air-dried, and ground into a fine powder.

  • Solvent Extraction: The powdered leaves are macerated in a solvent system, typically a hydroalcoholic solution (e.g., 80% methanol or ethanol in water), at room temperature with constant agitation for 24-48 hours.

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Secoiridoids are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase such as silica gel or a polymeric resin (e.g., Amberlite XAD-4).

  • Elution: A gradient elution is performed with a solvent system (e.g., a mixture of chloroform and methanol, or water and methanol) to separate the individual compounds.

  • Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

Characterization
  • High-Performance Liquid Chromatography (HPLC): The purity of the isolated compound is assessed by analytical HPLC.

  • Mass Spectrometry (MS): The molecular weight and elemental composition are determined using high-resolution mass spectrometry (e.g., ESI-QTOF-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is elucidated using 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway through which this compound may exert its effects, based on the known activity of the structurally related compound, oleuropein aglycone.[6][7][8] Oleuropein aglycone has been shown to induce autophagy via the AMPK/mTOR signaling pathway.[6][7][8]

G cluster_cell Cellular Environment This compound This compound CaMKKb CaMKKβ This compound->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTORC1->Autophagy Inhibits

Caption: Proposed AMPK/mTOR signaling pathway for this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the extraction, isolation, and characterization of this compound from olive leaves.

G cluster_workflow Experimental Workflow Start Olive Leaves Extraction Solvent Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning ColumnChrom Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PureCompound Pure This compound PrepHPLC->PureCompound Characterization Structural Characterization (HPLC, MS, NMR) PureCompound->Characterization

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound remains a comparatively understudied secoiridoid from the olive tree with significant potential for further scientific investigation. While its initial discovery is not clearly demarcated in the historical scientific record, its presence and basic chemical properties are established. The primary challenge and opportunity for researchers lie in the detailed elucidation of its specific biological activities and mechanisms of action, supported by robust quantitative data. The experimental protocols and hypothetical signaling pathways presented in this guide offer a framework for future research endeavors. As the demand for novel, naturally derived therapeutic agents continues to grow, this compound stands out as a promising candidate for further exploration in drug discovery and development.

References

Spectroscopic Profile of Demethyloleuropein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Demethyloleuropein, a naturally occurring secoiridoid found in olive species (Olea europaea). Due to the limited availability of complete, published spectroscopic datasets specifically for this compound, this guide combines available information with data from the closely related and well-characterized parent compound, oleuropein. This approach allows for a robust understanding of the structural and spectroscopic properties of this compound, which is of significant interest for its potential biological activities.[1][2][3]

Introduction to this compound

This compound (C₂₄H₃₀O₁₃, Molar Mass: 526.49 g/mol ) is a glycosidic secoiridoid that is structurally similar to oleuropein, the most abundant phenolic compound in olives.[4] It is often formed through the enzymatic hydrolysis of oleuropein during the maturation of olives or during the processing of olive products.[2][3] The key structural difference is the absence of a methyl ester group, which is hydrolyzed to a carboxylic acid. This structural modification can influence its physicochemical properties and biological activity. Understanding its spectroscopic characteristics is crucial for its identification, quantification, and for elucidating its mechanism of action in biological systems.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. Where specific data for this compound is not available, data for oleuropein is provided for comparative purposes, with differences highlighted based on their structural distinctions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the known assignments for oleuropein and the expected electronic effects of the carboxylic acid group.

Table 1: ¹H NMR Spectroscopic Data of this compound (Predicted)

Position δ (ppm) Multiplicity J (Hz) Notes
1~5.9dOlefinic proton
3~7.5sOlefinic proton
5~3.3m
~1.8dd
~1.9dd
7~4.2m
8~5.9qOlefinic proton
9~1.6dMethyl group
1'~4.7dAnomeric proton
2'~3.4mGlucose moiety
3'~3.5mGlucose moiety
4'~3.3mGlucose moiety
5'~3.6mGlucose moiety
6'a~3.7ddGlucose moiety
6'b~3.9ddGlucose moiety
1''~6.7dAromatic proton
2''~6.8dAromatic proton
5''~6.6ddAromatic proton
7''~2.8tMethylene group
8''~4.2tMethylene group

Note: The chemical shifts are predicted based on data for oleuropein and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)

Position δ (ppm) Notes
1~93Olefinic carbon
3~154Olefinic carbon
4~110Quaternary carbon
5~31
6~40
7~172Carboxylic acid carbonyl
8~130Olefinic carbon
9~122Quaternary carbon
10~14Methyl group
11~170Ester carbonyl
1'~100Anomeric carbon
2'~74Glucose moiety
3'~78Glucose moiety
4'~71Glucose moiety
5'~79Glucose moiety
6'~62Glucose moiety
1''~131Quaternary aromatic carbon
2''~117Aromatic carbon
3''~145Quaternary aromatic carbon
4''~144Quaternary aromatic carbon
5''~116Aromatic carbon
6''~121Aromatic carbon
7''~35Methylene carbon
8''~70Methylene carbon

Note: The most significant predicted difference from oleuropein is the chemical shift of C-7, which is a carboxylic acid in this compound instead of a methyl ester.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (phenolic, alcoholic, carboxylic acid)Stretching3500 - 3200 (broad)
C-H (aromatic, aliphatic)Stretching3100 - 2850
C=O (ester, carboxylic acid)Stretching1750 - 1680
C=C (alkene, aromatic)Stretching1650 - 1450
C-O (ester, ether, alcohol)Stretching1300 - 1000
Ultraviolet-Visible (UV-Vis) Spectroscopy

Phenolic compounds like this compound exhibit strong absorption in the UV region of the electromagnetic spectrum due to the presence of aromatic rings and conjugated systems.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Methanol

λmax (nm) Associated Chromophore
~230π → π* transitions in the secoiridoid moiety
~280π → π* transitions in the hydroxytyrosol moiety

Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent and pH of the solution.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols that can be adapted for the specific analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

  • Sample Preparation: A sample of purified this compound (1-5 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of methanol-d₄, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Key parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 1-5 seconds.

    • Typically, 16-64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

    • A wider spectral width (~220 ppm) is required.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically necessary due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): A small amount of dried this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Solid Sample (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, methanol) that has minimal IR absorption in the regions of interest, and the solution is placed in a liquid sample cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure solvent) is recorded first.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound in the UV-Vis region.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or water). A series of dilutions are made to obtain concentrations that give absorbance readings in the linear range of the instrument (typically 0.1 - 1.0).[5]

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

    • The sample solution is placed in a quartz cuvette.

    • The absorbance is scanned over a wavelength range of approximately 200-400 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not yet fully elucidated, its structural similarity to oleuropein and its hydrolysis product, hydroxytyrosol, suggests that it may exert its biological effects through similar mechanisms. Oleuropein has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the PI3K-Akt and MAPK/NF-κB pathways.[6]

Below is a representative diagram of a plausible signaling pathway that could be influenced by this compound, based on the known activity of oleuropein.

demethyloleuropein_pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Binds/Activates pi3k PI3K receptor->pi3k akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical PI3K/Akt signaling pathway potentially modulated by this compound.

This diagram illustrates how this compound might interact with cell surface receptors to activate the PI3K/Akt signaling cascade, a central pathway regulating cell survival and proliferation. By modulating this pathway, this compound could potentially influence cellular processes relevant to various diseases.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is outlined below.

spectroscopic_workflow start Start: Purified This compound Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy (FTIR-ATR) start->ir uvvis UV-Vis Spectroscopy start->uvvis structure Structural Elucidation nmr->structure ir->structure data_analysis Spectroscopic Data Analysis & Comparison uvvis->data_analysis structure->data_analysis report Technical Report data_analysis->report

Caption: Experimental workflow for the spectroscopic characterization of this compound.

This workflow begins with a purified sample and proceeds through the key spectroscopic analyses. The data from NMR and IR are crucial for structural elucidation, which, along with the UV-Vis data, feeds into a comprehensive analysis and comparison, culminating in a detailed technical report.

References

Demethyloleuropein: A Technical Whitepaper on its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Demethyloleuropein, a secoiridoid found in olive (Olea europaea) products, is a close structural analog of oleuropein, one of the most abundant and well-researched phenolic compounds in olives. Despite its presence in olive leaves, fruits, and olive oil, this compound has been the subject of limited direct investigation into its specific biological activities. This technical guide synthesizes the available information on this compound, drawing inferences from the extensive research on its parent compound, oleuropein, and its hydrolysis product, hydroxytyrosol. This paper will cover its presumed antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by generalized experimental protocols and potential signaling pathway involvement. The significant knowledge gap regarding this compound presents a compelling opportunity for future research to unlock its therapeutic potential.

Introduction

The health benefits of the Mediterranean diet are often attributed to the high consumption of olive oil and its rich content of polyphenolic compounds. Among these, secoiridoids such as oleuropein are predominant and have been extensively studied for their wide range of pharmacological effects. This compound is a naturally occurring derivative of oleuropein, differing by the absence of a methyl group. It is found in various parts of the olive tree, including the leaves and fruit, and its concentration can vary depending on the olive cultivar and maturation stage.[1] While research has heavily focused on oleuropein and its aglycone, this compound remains a relatively understudied component of the olive polyphenol profile, representing a frontier in natural product research. This whitepaper aims to provide a comprehensive overview of the current understanding and inferred biological activities of this compound for the scientific community.

Physicochemical Properties

This compound is a glycosidic secoiridoid with a chemical structure closely resembling oleuropein. The absence of a methyl ester group may influence its polarity, solubility, and potentially its bioavailability and interaction with biological targets compared to oleuropein.

Biological Activities of this compound: An Evidence-Based Postulation

Direct quantitative data on the biological activities of isolated this compound is scarce in the current scientific literature. However, based on its structural similarity to oleuropein, it is highly probable that this compound exhibits a comparable spectrum of biological effects. The following sections outline these potential activities, supported by data from studies on oleuropein and related compounds.

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound are predicted to confer significant antioxidant properties by donating hydrogen atoms to scavenge free radicals.

Quantitative Data (Inferred from Oleuropein and Olive Leaf Extracts containing this compound)

While specific IC50 values for this compound are not available, studies on olive leaf extracts containing this compound have demonstrated potent antioxidant activity.[2][3] For context, the antioxidant activity of related compounds is presented in the table below.

Compound/ExtractAssayIC50 / ActivityReference
OleuropeinDPPH Radical ScavengingVaries (µM range)General Knowledge
HydroxytyrosolDPPH Radical ScavengingVaries (µM range)General Knowledge
Olive Leaf ExtractDPPH Radical ScavengingVaries (µg/mL range)[2]
Olive Leaf ExtractFRAPVaries (µmol TE/g)[2]
Olive Leaf ExtractCUPRACVaries (µmol TE/g)[3]

Experimental Protocols (Generalized)

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the this compound stock solution.

    • Add a fixed volume of DPPH radical solution to each dilution.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Experimental Workflow for Antioxidant Assays

G cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis This compound This compound Solvent Solvent (e.g., Methanol) This compound->Solvent Stock Stock Solution Solvent->Stock Dilutions Serial Dilutions Stock->Dilutions Mix Mix & Incubate Dilutions->Mix DPPH DPPH Radical Solution DPPH->Mix Measure Measure Absorbance (517 nm) Mix->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for DPPH antioxidant assay.
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Polyphenols like oleuropein are known to possess anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Quantitative Data (Inferred from Oleuropein)

Direct IC50 values for the anti-inflammatory activity of this compound are not available. The table below shows data for oleuropein.

CompoundAssayIC50 / EffectReference
OleuropeinInhibition of NO production in LPS-stimulated RAW 264.7 macrophagesVaries (µM range)General Knowledge
OleuropeinInhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) productionVaries (µM range)General Knowledge

Experimental Protocols (Generalized)

A standard in vitro assay to evaluate anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Principle: LPS stimulates macrophages to produce NO, a pro-inflammatory mediator. The inhibitory effect of a compound on NO production is quantified using the Griess reagent.

  • Procedure:

    • Culture RAW 264.7 macrophages in a suitable medium.

    • Pre-treat the cells with various concentrations of this compound for a specific duration.

    • Stimulate the cells with LPS (in the continued presence of this compound).

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at approximately 540 nm.

    • Determine the concentration of nitrite (a stable product of NO) and calculate the percentage of inhibition of NO production.

Anticancer Activity

Oleuropein has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[4] It is plausible that this compound shares these anticancer properties.

Quantitative Data (Inferred from Oleuropein)

There is no specific IC50 data for this compound's anticancer activity. The table below provides examples of oleuropein's activity.

CompoundCell LineIC50 ValueReference
OleuropeinMDA-MB-231 (Breast Cancer)~492 µM (48h)[4]
OleuropeinMDA-MB-468 (Breast Cancer)~267 µM (48h)[4]
Oleuropein22Rv1 (Prostate Cancer)~391 µM[5]
OleuropeinSEM-1 (Seminoma)~140 µM (48h)[6]
OleuropeinTCAM-2 (Seminoma)~50 µM (48h)[6]

Experimental Protocols (Generalized)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are soluble in an organic solvent. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and inflammation. The potential antioxidant and anti-inflammatory properties of this compound suggest it may offer neuroprotection. Hydroxytyrosol, a metabolite of both oleuropein and this compound, is known to cross the blood-brain barrier and exert neuroprotective effects.[7][8]

Quantitative Data

Direct quantitative data for the neuroprotective effects of this compound is not available.

Experimental Protocols (Generalized)

In vitro models of neurotoxicity are often used to screen for neuroprotective compounds. For example, using neuronal cell lines (e.g., SH-SY5Y) challenged with a neurotoxin.

  • Principle: A neurotoxin (e.g., 6-hydroxydopamine for modeling Parkinson's disease, or amyloid-beta for Alzheimer's disease) is used to induce cell death in a neuronal cell line. The ability of a compound to protect the cells from the toxin-induced death is assessed.

  • Procedure:

    • Culture neuronal cells and differentiate them into a more mature neuronal phenotype if necessary.

    • Pre-treat the cells with different concentrations of this compound.

    • Expose the cells to a neurotoxin.

    • Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

Potential Signaling Pathways

Based on the known mechanisms of oleuropein and other polyphenols, this compound may modulate several key signaling pathways involved in cellular responses to stress, inflammation, and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oleuropein has been shown to inhibit the activation of NF-κB.[6]

G Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates This compound This compound This compound->IKK inhibits

Postulated inhibition of the NF-κB pathway.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. Polyphenols can modulate MAPK signaling.

G Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Transcription Transcription Factors MAPK->Transcription Response Cellular Response Transcription->Response This compound This compound This compound->MAPKKK modulates G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival This compound This compound This compound->PI3K inhibits

References

Demethyloleuropein and its Nexus with Oleuropein Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleuropein, a prominent secoiridoid polyphenol in olives and olive leaves, is a molecule of significant interest in the scientific community due to its wide array of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The metabolism of oleuropein is a complex process, giving rise to a cascade of derivatives with their own distinct physiological properties. A key, yet less studied, metabolite in this pathway is demethyloleuropein. This technical guide provides an in-depth exploration of the relationship between this compound and oleuropein metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of the involved biochemical pathways to support further research and drug development endeavors.

Biochemical Profile and Occurrence

Oleuropein is the most abundant phenolic compound in young, green olives and olive leaves.[1] As the olive fruit matures and turns black, the concentration of oleuropein decreases, while its derivatives, including this compound and elenolic acid glucoside, accumulate.[1] In ripe, black olives, this compound can become the major phenolic constituent.[1] This transformation is largely attributed to the action of endogenous esterases, the activity of which increases during fruit maturation.[1]

Table 1: Concentration of Oleuropein in Different Olive Cultivars and Plant Parts

Olive Cultivar/Plant PartOleuropein Concentration (mg/g dry weight unless otherwise specified)Reference
Young OlivesUp to 140[1]
Olive Leaves60 - 90[1]
Arbequina Olive Leaves (January)32.54
Arbequina Olive Leaves (April)30.45
Manzanilla Olive Leaves40.06 - 94.51 (g/kg raw matter)
Gordal Olive Leaves40.06 - 94.51 (g/kg raw matter)

The Metabolic Journey of Oleuropein

The biotransformation of oleuropein is a multi-step process involving both host enzymes and the gut microbiota.

Enzymatic Hydrolysis

In the olive fruit and during the extraction of olive oil, endogenous β-glucosidases and esterases play a crucial role in the hydrolysis of oleuropein.[1] This enzymatic action cleaves the glycosidic bond and the ester linkage, leading to the formation of oleuropein aglycone, hydroxytyrosol, and elenolic acid. The selective hydrolysis of the methyl ester group of oleuropein can yield this compound.[2]

Gut Microbiota Metabolism

A significant portion of ingested oleuropein reaches the colon, where it is extensively metabolized by the gut microbiota. Commensal bacteria, including species of Lactobacillus and Bifidobacterium, possess the enzymatic machinery to hydrolyze oleuropein into hydroxytyrosol and other smaller phenolic compounds.

Absorption and Systemic Metabolism

The metabolites of oleuropein, primarily hydroxytyrosol and its conjugates (glucuronides and sulfates), are absorbed into the bloodstream. Pharmacokinetic studies in humans have shown that after ingestion of olive leaf extract, conjugated metabolites of hydroxytyrosol are the main forms recovered in plasma and urine.

Table 2: Pharmacokinetic Parameters of Oleuropein Metabolites in Humans after Oral Administration of Olive Leaf Extract

MetaboliteCmax (ng/mL)Tmax (min)AUC (ng·h/mL)Reference
Oleuropein0.47 - 2.74--
Conjugated Hydroxytyrosol-64 - 932550 - 11600

Note: Specific pharmacokinetic data for this compound (Cmax, Tmax, AUC) in humans is not available in the current body of scientific literature. This represents a critical knowledge gap in understanding its bioavailability and systemic effects.

Signaling Pathways

Oleuropein and its primary metabolite, hydroxytyrosol, have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Pathways

Oleuropein has been demonstrated to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It can also suppress the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. These effects are partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Antioxidant Pathways

The antioxidant activity of oleuropein and its metabolites is attributed to their ability to scavenge free radicals and chelate metal ions. Furthermore, they can enhance the endogenous antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.

Note: While it is plausible that this compound shares similar biological activities due to its structural resemblance to oleuropein, dedicated studies on its specific effects on signaling pathways such as NF-κB and MAPK are lacking.

Experimental Protocols

Enzymatic Conversion of Oleuropein to this compound

A novel enzymatic method for the selective hydrolysis of oleuropein to this compound has been described using α-chymotrypsin from bovine pancreas as a biocatalyst.[2]

  • Substrate: Oleuropein

  • Enzyme: α-chymotrypsin from bovine pancreas

  • Reaction Conditions: Further optimization of reaction conditions such as pH, temperature, and enzyme concentration would be necessary for large-scale production.

  • Analysis: The conversion can be monitored using High-Performance Liquid Chromatography (HPLC).

In Vitro Digestion Model (INFOGEST Protocol)

To study the bioaccessibility of oleuropein and its transformation products, the standardized INFOGEST in vitro digestion method can be employed. This protocol simulates the physiological conditions of the mouth, stomach, and small intestine.

  • Oral Phase: Incubation with simulated salivary fluid containing α-amylase.

  • Gastric Phase: Incubation with simulated gastric fluid containing pepsin at pH 3.0.

  • Intestinal Phase: Incubation with simulated intestinal fluid containing pancreatin and bile salts at pH 7.0.

  • Analysis: Samples are collected at the end of each phase and analyzed by UPLC-MS/MS to quantify oleuropein and its metabolites.

Analysis of Oleuropein and its Metabolites in Biological Samples (UPLC-MS/MS)

A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is essential for the sensitive and specific quantification of oleuropein and its metabolites in plasma and urine.

  • Sample Preparation:

    • Plasma: Protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.

    • Urine: Dilution and filtration.

  • Chromatographic Separation: A reverse-phase C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

Metabolic Pathway of Oleuropein

Oleuropein_Metabolism cluster_maturation Olive Fruit Maturation cluster_digestion Digestion & Gut Microbiota cluster_absorption Absorption & Systemic Circulation Oleuropein Oleuropein This compound This compound Oleuropein->this compound Esterase Oleuropein_Aglycone Oleuropein_Aglycone Oleuropein->Oleuropein_Aglycone β-glucosidase Hydroxytyrosol Hydroxytyrosol Oleuropein_Aglycone->Hydroxytyrosol Elenolic_Acid Elenolic_Acid Oleuropein_Aglycone->Elenolic_Acid Conjugated_Metabolites Conjugated_Metabolites Hydroxytyrosol->Conjugated_Metabolites Phase II Enzymes

Caption: Metabolic fate of oleuropein during olive maturation and human digestion.

Experimental Workflow for Oleuropein Metabolite Analysis

Experimental_Workflow start Biological Sample (Plasma/Urine) extraction Sample Preparation (Protein Precipitation/Dilution) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration uplc UPLC Separation (C18 Column) filtration->uplc msms MS/MS Detection (MRM Mode) uplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis end Metabolite Concentration data_analysis->end

Caption: Workflow for the analysis of oleuropein metabolites in biological fluids.

NF-κB Signaling Pathway Inhibition by Oleuropein

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NFkB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Oleuropein Oleuropein Oleuropein->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by oleuropein.

Conclusion and Future Directions

Oleuropein undergoes a series of metabolic transformations, with this compound being a significant product, especially during the ripening of olives. While the metabolism and biological activities of oleuropein and its primary metabolite, hydroxytyrosol, have been extensively studied, this compound remains a comparatively under-investigated molecule. This guide has synthesized the current knowledge, highlighting significant gaps in quantitative data, pharmacokinetics, and specific biological activities of this compound. Future research should focus on:

  • Quantitative analysis of this compound in a wide range of olive cultivars and processed olive products.

  • Pharmacokinetic studies to determine the bioavailability and metabolic fate of this compound in humans.

  • Investigation of the specific signaling pathways modulated by this compound to elucidate its mechanism of action.

  • Development and validation of standardized analytical methods for the routine quantification of this compound in biological matrices.

Addressing these research gaps will provide a more complete understanding of the health benefits associated with olive consumption and will pave the way for the potential development of this compound as a novel therapeutic agent.

References

Demethyloleuropein: A Key Biomarker in Olive Ripening

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The maturation of olives (Olea europaea) is a complex biochemical process characterized by significant changes in the fruit's phenolic profile. Among these phenolic compounds, secoiridoids, and specifically demethyloleuropein, have emerged as critical biomarkers for tracking the ripening process. Understanding the dynamics of this compound concentration provides valuable insights into the optimal harvest time for desired olive oil quality and the potential for isolating bioactive compounds for pharmaceutical applications. This guide offers a comprehensive overview of this compound's role in olive ripening, detailed experimental protocols for its analysis, and a summary of quantitative data.

The Role of this compound in Olive Maturation

This compound is a secoiridoid, a class of compounds prevalent in the Oleaceae family. It is structurally related to oleuropein, the most abundant phenolic compound in green olives, which is responsible for their characteristic bitter taste. As the olive fruit ripens, the concentration of oleuropein generally decreases, while its derivatives, including this compound, fluctuate in concentration. This transformation is primarily enzymatic, driven by the activity of endogenous β-glucosidases and esterases within the olive fruit.[1]

The transition from oleuropein to this compound and other related compounds is a key indicator of the olive's maturation stage. Monitoring the levels of this compound can, therefore, help in determining the optimal harvest time to achieve specific sensory and chemical profiles in olive oil. For instance, higher concentrations of certain secoiridoid derivatives can contribute to the pungency and stability of the oil. From a drug development perspective, these compounds are of significant interest due to their antioxidant, anti-inflammatory, and other potential therapeutic properties.

Quantitative Analysis of this compound During Olive Ripening

The concentration of this compound in olive fruit is influenced by several factors, including the olive cultivar, geographical location, and the specific stage of ripeness. The following table summarizes quantitative data from various studies, illustrating the changes in this compound and oleuropein content during maturation.

Olive CultivarRipening Stage (Maturity Index)This compound (mg/kg FW)Oleuropein (mg/kg FW)Reference
CoratinaGreenPresent (unquantified)High[2]
LeccinoGreenPresent (unquantified)High[2]
GrossolanaBlack87.7Low[3]
CuoricinioBlack104.9Low[3]
Leccino (Pulp)0 (Green)Not ReportedHigh[4]
Leccino (Pulp)100 (Black)Not ReportedLow[4]
Leccino (Skin)0 (Green)Not ReportedHigh[4]
Leccino (Skin)100 (Black)Not ReportedLow[4]

FW: Fresh Weight. Note: Direct comparative studies quantifying this compound across multiple, discrete ripening stages for the same cultivar are limited in the readily available literature. The data indicates a trend of oleuropein decrease and the presence of this compound in later stages.

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) are the most common techniques employed.

Sample Preparation and Extraction of Secoiridoids

This protocol outlines a common method for the extraction of this compound and other phenolic compounds from olive fruit.

Materials:

  • Olive fruit samples

  • Liquid nitrogen

  • Mortar and pestle or cryogenic mill

  • Methanol/water solution (80:20, v/v)

  • Hexane

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Freeze fresh olive fruit samples in liquid nitrogen immediately after harvesting to quench enzymatic activity.

  • Grind the frozen olives into a fine powder using a cryogenic mill or a pre-chilled mortar and pestle.

  • Weigh approximately 5 g of the powdered olive sample into a centrifuge tube.

  • Add 20 mL of methanol/water (80:20, v/v) solution to the tube.

  • Homogenize the mixture using a vortex mixer for 2 minutes, followed by sonication for 15 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 5000 rpm for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of the methanol/water solution each time.

  • Combine the supernatants and wash with 20 mL of hexane to remove lipids. Vigorously shake the mixture and then allow the phases to separate. Discard the upper hexane layer. Repeat the washing step.

  • Evaporate the methanol from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • Re-dissolve the remaining aqueous extract in a known volume of the initial mobile phase for HPLC analysis.

  • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[5][6][7]

HPLC-DAD Quantification of this compound

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.2% acetic acid.

  • Mobile Phase B: Methanol/acetonitrile (50:50, v/v).[8]

  • Gradient Elution:

    • 0-25 min: 70% A, 30% B

    • 25-50 min: 65% A, 35% B

    • 50-65 min: 30% A, 70% B

    • 65-70 min: 0% A, 100% B

    • 70-75 min: 95% A, 5% B (re-equilibration)[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • DAD Wavelength: 280 nm for quantification of secoiridoids.

Quantification:

  • Prepare a calibration curve using a certified standard of this compound at various concentrations.

  • Inject the standards and the prepared olive extracts into the HPLC system.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the concentration of this compound in the samples by interpolating the peak area from the calibration curve.

HPLC-MS/MS Identification and Confirmation

For unambiguous identification, especially in complex matrices, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

MS/MS Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3500 V.[9]

  • Nebulizer Pressure: 2 bar.[9]

  • Drying Gas Flow: 8 L/min.[9]

  • Drying Gas Temperature: 200°C.[9]

  • Collision Energy: Optimized for the fragmentation of the this compound precursor ion.

  • Precursor Ion (m/z): 525.15 (for [M-H]⁻ of this compound, C24H30O13).

  • Product Ions: Monitor for characteristic fragment ions of this compound for confirmation.

Signaling Pathways and Experimental Workflows

The biochemical transformations of secoiridoids during olive ripening are part of a complex network of pathways. The following diagrams, generated using Graphviz, illustrate the key relationships and workflows.

Caption: Biosynthesis of Oleuropein.

Secoiridoid_Degradation Oleuropein Oleuropein This compound This compound Oleuropein->this compound Esterase Oleuropein_aglycone Oleuropein aglycone Oleuropein->Oleuropein_aglycone β-glucosidase Elenolic_acid_glucoside Elenolic acid glucoside This compound->Elenolic_acid_glucoside Hydroxytyrosol Hydroxytyrosol Oleuropein_aglycone->Hydroxytyrosol Esterase Elenolic_acid Elenolic acid Oleuropein_aglycone->Elenolic_acid Experimental_Workflow Start Olive Fruit Sampling Freezing Cryogenic Freezing (Liquid Nitrogen) Start->Freezing Grinding Homogenization Freezing->Grinding Extraction Solid-Liquid Extraction (Methanol/Water) Grinding->Extraction Purification Lipid Removal (Hexane Wash) Extraction->Purification Concentration Solvent Evaporation Purification->Concentration Analysis HPLC-DAD / HPLC-MS Analysis Concentration->Analysis Data Data Analysis & Quantification Analysis->Data

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Demethyloleuropein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyloleuropein, a naturally occurring secoiridoid, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. As a derivative of oleuropein, the abundant polyphenol in olive leaves, its targeted synthesis is of considerable value. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from oleuropein, leveraging the promiscuous esterase activity of α-chymotrypsin. This biocatalytic approach offers a selective and mild alternative to chemical synthesis methods.

Principle of the Method

The enzymatic synthesis of this compound from oleuropein involves the selective hydrolysis of the methyl ester group on the oleuropein molecule. While α-chymotrypsin is a well-known protease, it exhibits promiscuous catalytic activity, enabling it to function as an esterase. This property is exploited to cleave the methyl ester bond of oleuropein, yielding this compound and methanol as a byproduct, while leaving the glucoside and other ester linkages intact.

Data Presentation

The following table summarizes the key quantitative parameters for the enzymatic synthesis of this compound from oleuropein using α-chymotrypsin from bovine pancreas. These values are compiled from literature and represent typical results under optimized conditions.

ParameterValueReference
Enzyme α-Chymotrypsin (from bovine pancreas)[1]
Substrate Oleuropein[1]
Product This compound[1]
Optimal pH 7.8
Optimal Temperature 37 °C
Reaction Time 24 - 48 hours
Conversion Rate > 90%
Yield High (specific values depend on purification)

Experimental Protocols

This section provides a detailed protocol for the enzymatic synthesis of this compound, including substrate preparation, the enzymatic reaction, and product purification.

Materials and Reagents
  • Oleuropein (≥98% purity)

  • α-Chymotrypsin from bovine pancreas (lyophilized powder)

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Calcium Chloride (CaCl₂)

  • Methanol (for dissolving oleuropein)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform and methanol mixture)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol 1: Enzymatic Synthesis of this compound
  • Substrate Preparation:

    • Prepare a stock solution of oleuropein (e.g., 10 mg/mL) in methanol.

  • Enzyme Solution Preparation:

    • Prepare a 100 mM Tris-HCl buffer and adjust the pH to 7.8 at 37°C.

    • Add 10 mM CaCl₂ to the buffer to enhance enzyme stability and activity.

    • Just before use, dissolve α-chymotrypsin in the Tris-HCl buffer to a final concentration of 1 mg/mL.

  • Enzymatic Reaction:

    • In a temperature-controlled vessel, add the Tris-HCl buffer.

    • Add the oleuropein stock solution to the buffer to achieve a final concentration of 1 mg/mL. Ensure the final concentration of methanol is low (e.g., <5% v/v) to avoid enzyme denaturation.

    • Initiate the reaction by adding the α-chymotrypsin solution. A substrate-to-enzyme ratio of approximately 10:1 (w/w) is a good starting point.

    • Incubate the reaction mixture at 37°C with gentle agitation for 24 to 48 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 4, 8, 12, 24, 48 hours).

    • Analyze the aliquots by HPLC to determine the consumption of oleuropein and the formation of this compound.

  • Reaction Termination and Product Extraction:

    • Once the reaction has reached completion (as determined by HPLC), terminate the reaction by adding an equal volume of ethyl acetate to denature and precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated enzyme.

    • Collect the supernatant and extract the aqueous phase three times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Product Purification:

    • Purify the crude this compound using silica gel column chromatography.

    • Elute the column with a suitable solvent system, such as a gradient of methanol in chloroform, to separate this compound from any unreacted oleuropein and byproducts.

    • Collect the fractions containing the pure product and confirm the purity by HPLC and characterize by NMR and mass spectrometry.

Visualizations

Enzymatic Reaction

Enzymatic_Reaction cluster_products Products Oleuropein Oleuropein This compound This compound Oleuropein->this compound Hydrolysis of methyl ester Methanol Methanol Enzyme α-Chymotrypsin (promiscuous esterase activity) Enzyme->Oleuropein

Caption: Enzymatic conversion of oleuropein to this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Oleuropein Stock Solution C Incubate Oleuropein and α-Chymotrypsin at 37°C A->C B Prepare α-Chymotrypsin Solution in Buffer (pH 7.8) B->C D Monitor Reaction by HPLC C->D E Terminate Reaction & Extract with Ethyl Acetate D->E F Purify by Silica Gel Chromatography E->F G Characterize Product (HPLC, NMR, MS) F->G

Caption: Workflow for this compound synthesis.

Signaling Pathways

Oleuropein and its derivatives, including this compound, are known to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways.

Anti-Inflammatory Signaling Pathway (NF-κB)

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription Oleuropein Oleuropein/ This compound Oleuropein->IKK inhibits Oleuropein->NFkB inhibits nuclear translocation

Caption: Inhibition of the NF-κB inflammatory pathway.

Antioxidant and Anti-inflammatory Signaling Pathway (MAPK)

MAPK_Pathway cluster_stress Oxidative Stress / Inflammatory Stimuli cluster_cell_mapk Cell Stress ROS / LPS ASK1 ASK1 Stress->ASK1 p38 p38 MAPK ASK1->p38 activates JNK JNK ASK1->JNK activates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 activates JNK->AP1 activates Nucleus_MAPK Nucleus AP1->Nucleus_MAPK translocates to Inflammatory_Response Inflammatory Response Nucleus_MAPK->Inflammatory_Response mediates Oleuropein_MAPK Oleuropein/ This compound Oleuropein_MAPK->ASK1 inhibits Oleuropein_MAPK->p38 inhibits Oleuropein_MAPK->JNK inhibits

Caption: Modulation of the MAPK signaling pathway.

Conclusion

The enzymatic synthesis of this compound from oleuropein using α-chymotrypsin presents a highly selective and efficient method for producing this valuable bioactive compound. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and natural product chemistry. The diagrams offer a clear visualization of the enzymatic process, experimental steps, and the underlying molecular mechanisms of action of these compounds. Further optimization of reaction conditions and purification strategies may lead to even higher yields and purity, facilitating its application in various research and commercial endeavors.

References

Application Notes and Protocols for Demethyloleuropein Extraction from Olive Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyloleuropein, a secoiridoid derivative of oleuropein, is a phenolic compound found in olive leaves (Olea europaea L.) that has garnered interest for its potential pharmacological activities. Unlike its precursor, oleuropein, which is abundant in olive leaves, this compound is typically present in very limited amounts. Therefore, its efficient procurement relies on a two-stage process: the initial extraction of oleuropein from olive leaves, followed by a selective enzymatic hydrolysis to yield this compound.

These application notes provide detailed methodologies for the extraction of oleuropein from olive leaves using various techniques and a subsequent enzymatic protocol for the targeted conversion of oleuropein to this compound.

Data Presentation: Comparison of Oleuropein Extraction Methods

The efficiency of oleuropein extraction is a critical first step and is highly dependent on the chosen method and parameters. The following tables summarize quantitative data from various studies to facilitate the selection of an appropriate extraction strategy.

Table 1: Comparison of Conventional Oleuropein Extraction Methods

Extraction MethodSolventTemperature (°C)TimeOleuropein Yield (mg/g dry leaf)Reference
Maceration80% EthanolAmbient4 h13[1]
MacerationWater (pH 3)604 hHigh (unquantified)[1]
Soxhlet80% MethanolBoiling8 h13.35[2]
Soxhlet80% EthanolBoiling8 h12.44[2]

Table 2: Comparison of Modern Oleuropein Extraction Methods

Extraction MethodSolventTemperature (°C)TimeOleuropein Yield (mg/g dry leaf)Reference
Ultrasound-Assisted Extraction (UAE)70% Ethanol255 min37.6[3]
Microwave-Assisted Extraction (MAE)Water863 minIncreased yield by 82% vs. maceration[4]
Pressurized Liquid Extraction (PLE)Ethanol60110 min73.65 (mg/g extract)[4]
Autoclave Extraction (AE)Water12120 minPresent (unquantified)[5]

Experimental Protocols

Protocol 1: Oleuropein Extraction from Olive Leaves using Ultrasound-Assisted Extraction (UAE)

This protocol describes an efficient method for obtaining an oleuropein-rich extract from dried olive leaves.

Materials:

  • Dried olive leaf powder (particle size 250-500 µm)

  • 70% Ethanol (v/v) in deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

Procedure:

  • Weigh 10 g of dried olive leaf powder and place it in a 250 mL flask.

  • Add 100 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:10 (w/v).

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture for 5 minutes at a controlled temperature of 25°C.[3]

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the solid residue.

  • Collect the filtrate and centrifuge at 4000 rpm for 15 minutes to remove any remaining fine particles.

  • Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C to obtain the oleuropein-rich extract.

  • Store the extract at -20°C for further use.

Protocol 2: Enzymatic Conversion of Oleuropein to this compound

This protocol details the selective hydrolysis of the methyl ester moiety of oleuropein to produce this compound using α-chymotrypsin.[6]

Materials:

  • Oleuropein-rich extract (from Protocol 1) or purified oleuropein

  • α-Chymotrypsin from bovine pancreas

  • Phosphate buffer (pH 7.0)

  • Stirring plate

  • Incubator or water bath

Procedure:

  • Dissolve the oleuropein-rich extract or purified oleuropein in phosphate buffer (pH 7.0) to a final concentration of 1 mg/mL.

  • Add α-chymotrypsin to the solution to a final concentration of 1 mg/mL.

  • Incubate the reaction mixture at 37°C with continuous stirring for 24 hours.

  • Monitor the conversion of oleuropein to this compound using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, the this compound can be purified from the reaction mixture using chromatographic techniques such as column chromatography.

Visualizations

Experimental Workflow for this compound Production

G cluster_0 Stage 1: Oleuropein Extraction cluster_1 Stage 2: Enzymatic Conversion Olive Leaves Olive Leaves Extraction Extraction Olive Leaves->Extraction Dried & Powdered Oleuropein-rich Extract Oleuropein-rich Extract Extraction->Oleuropein-rich Extract (e.g., UAE with 70% Ethanol) Enzymatic Hydrolysis Enzymatic Hydrolysis Oleuropein-rich Extract->Enzymatic Hydrolysis + α-chymotrypsin This compound This compound Enzymatic Hydrolysis->this compound Purification

Caption: Workflow for the production of this compound from olive leaves.

Enzymatic Hydrolysis of Oleuropein

G Oleuropein Oleuropein This compound This compound Oleuropein->this compound Selective hydrolysis of methyl ester Enzyme α-Chymotrypsin Enzyme->Oleuropein

Caption: Enzymatic conversion of oleuropein to this compound.

References

Application Note: A Robust LC-MS/MS Protocol for the Identification and Quantification of Demethyloleuropein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyloleuropein, a secoiridoid found in olive trees (Olea europaea), is a subject of growing interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. As a close structural analog of oleuropein, it is believed to possess antioxidant, anti-inflammatory, and other health-promoting properties. Accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in various matrices, including plant extracts, commercial products, and biological samples. This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable identification and quantification of this compound.

Experimental Protocols

This protocol outlines the complete workflow from sample preparation to data analysis for the determination of this compound.

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are recommended procedures for solid and liquid samples.

1.1. Solid Samples (e.g., Olive Leaves, Olive Pomace)

  • Homogenization: Grind the solid sample to a fine powder using a laboratory mill.

  • Extraction:

    • Weigh approximately 1 gram of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of a methanol/water (80:20, v/v) solution.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic-assisted extraction for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elute the this compound with 10 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

1.2. Liquid Samples (e.g., Olive Oil, Aqueous Extracts)

  • Liquid-Liquid Extraction (LLE) for Olive Oil:

    • Mix 2 grams of olive oil with 10 mL of n-hexane.

    • Add 10 mL of a methanol/water (60:40, v/v) solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3500 rpm for 10 minutes to separate the layers.

    • Collect the lower hydroalcoholic phase.

    • Repeat the extraction of the hexane phase twice more with the methanol/water solution.

    • Combine the hydroalcoholic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

2.3. Multiple Reaction Monitoring (MRM) Parameters for this compound

Based on high-resolution mass spectrometry data, the deprotonated molecule [M-H]⁻ of this compound has an exact m/z of 525.1614. The fragmentation is expected to be similar to oleuropein, primarily involving the aglycone portion. The following are proposed MRM transitions that should be optimized for maximum sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound525.16To be determined empiricallyTo be determined empiricallyTo be optimized

Note on MRM Optimization: The optimal product ions and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan of the precursor ion at m/z 525.16. The most abundant and specific fragment ions should be selected as the quantifier and qualifier.

Data Analysis and Quantification
  • Identification: The identification of this compound is confirmed by the retention time matching that of a certified reference standard and the presence of the correct precursor-to-product ion transitions with the expected ion ratio.

  • Quantification: A calibration curve should be constructed by analyzing a series of known concentrations of a this compound analytical standard. The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve. An analytical standard for this compound is commercially available from suppliers like Biosynth.[1]

Data Presentation

The following tables summarize the key parameters for the LC-MS/MS method validation. These values should be determined experimentally during method validation.

Table 1: LC-MS/MS Method Validation Parameters

ParameterAcceptance Criteria
Linearity (R²) > 0.99
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Proposed Product Ions (m/z) for Optimization
This compound525.16Fragments related to the aglycone moiety (e.g., loss of the glucose moiety, fragments of the elenolic acid derivative)

Visualizations

The following diagrams illustrate the experimental workflow for the identification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Homogenization Homogenization (if solid) Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Cleanup Clean-up / Concentration Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC LC Separation Reconstitution->LC MS MS Detection (ESI-) LC->MS MSMS MS/MS Fragmentation (MRM) MS->MSMS Identification Identification (RT & Ion Ratio) MSMS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental Workflow for this compound Analysis.

signaling_pathway_placeholder This compound This compound Target1 Molecular Target 1 This compound->Target1 Target2 Molecular Target 2 This compound->Target2 Response1 Biological Response 1 (e.g., Antioxidant Effect) Target1->Response1 Response2 Biological Response 2 (e.g., Anti-inflammatory Effect) Target2->Response2

Caption: Putative Signaling Pathway of this compound.

References

Application Note and Protocol: High-Purity Demethyloleuropein Purification using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyloleuropein, a significant secoiridoid found in olive species, is a derivative of oleuropein and a subject of growing interest in pharmaceutical and nutraceutical research. Its potential biological activities necessitate efficient and reliable purification methods to enable accurate in vitro and in vivo studies. Solid-phase extraction (SPE) offers a robust and selective technique for the purification of phenolic compounds like this compound from complex matrices, such as plant extracts. This application note provides a detailed protocol for the purification of this compound using reversed-phase SPE, yielding a high-purity fraction suitable for downstream applications in drug development and scientific research. The method is designed to be a reliable starting point for researchers, and can be further optimized based on specific sample matrices and analytical requirements.

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase extraction protocol described below. This data is representative of typical performance for the purification of phenolic compounds from plant extracts using a well-optimized SPE method.

ParameterExpected ValueNotes
Recovery > 90%The percentage of this compound recovered in the elution step relative to the total amount loaded onto the SPE cartridge.
Purity > 95%The purity of this compound in the final eluate as determined by HPLC-UV analysis at 280 nm.
Loading Capacity 1-5% of sorbent massThe maximum amount of this compound that can be loaded onto the SPE cartridge without significant breakthrough or loss of recovery.
Reproducibility RSD < 5%The relative standard deviation for the recovery of this compound across multiple SPE cartridges and experimental runs.

Experimental Protocols

This section details the methodology for the purification of this compound using solid-phase extraction.

Materials and Reagents
  • SPE Cartridges: C18 reversed-phase SPE cartridges (e.g., 500 mg sorbent mass, 6 mL volume)

  • Solvents (HPLC grade):

    • Methanol

    • Acetonitrile

    • Water

    • Formic acid (or Acetic Acid)

  • Sample: Crude or partially purified extract containing this compound, dissolved in an appropriate solvent.

  • SPE Manifold: To process multiple samples simultaneously.

  • Nitrogen Evaporation System: For solvent evaporation post-elution.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) for analysis.

Sample Pre-treatment

Proper sample preparation is crucial for optimal SPE performance.

  • Extraction: The initial extraction of this compound from the plant material (e.g., olive leaves) can be performed using methods such as ultrasound-assisted extraction with an ethanol/water mixture.

  • Filtration: The crude extract should be filtered through a 0.45 µm filter to remove particulate matter that could clog the SPE cartridge.

  • Solvent Adjustment: The filtered extract should be diluted with acidified water (e.g., water with 0.1% formic acid) to a final organic solvent concentration of less than 5%. This ensures efficient binding of the analyte to the C18 sorbent. The pH adjustment helps to keep the phenolic compounds in a non-ionized state, which enhances their retention on the reversed-phase sorbent.

Solid-Phase Extraction Protocol

The following protocol is based on a bind-elute strategy, where this compound is retained on the sorbent while more polar impurities are washed away.

  • Conditioning:

    • Pass 6 mL of methanol through the C18 SPE cartridge. This step wets the stationary phase and activates the functional groups.[1][2]

    • Ensure the solvent completely wets the sorbent bed. Do not let the sorbent dry out after this step.

  • Equilibration:

    • Pass 6 mL of acidified water (e.g., water with 0.1% formic acid) through the cartridge. This step equilibrates the stationary phase to the polarity of the sample loading solution, maximizing retention.[1][2]

    • Maintain a small layer of the equilibration solution above the sorbent bed to prevent it from drying.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

    • Loading at a slow flow rate ensures sufficient interaction time between this compound and the stationary phase for optimal retention.

  • Washing:

    • Wash the cartridge with 6 mL of acidified water (e.g., water with 0.1% formic acid). This step removes polar impurities that are not strongly retained on the C18 sorbent.

    • A subsequent wash with a weak organic solvent solution (e.g., 5-10% methanol in acidified water) can be performed to remove less polar interferences. The optimal percentage of organic solvent in the wash step should be determined empirically to maximize impurity removal without eluting the target compound.[1]

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile. The choice of elution solvent can be optimized based on the desired final sample concentration and compatibility with subsequent analytical methods.

    • Using a solvent with a higher organic content disrupts the hydrophobic interactions between this compound and the C18 sorbent, leading to its elution.

  • Post-Elution Processing:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen.

    • The dried residue can then be reconstituted in a smaller volume of a suitable solvent (e.g., mobile phase for HPLC analysis) to concentrate the sample.

Method Optimization

The provided protocol serves as a robust starting point. For method optimization, consider the following:

  • Sorbent Selection: While C18 is a common choice for reversed-phase SPE, other sorbents like polymeric phases can also be evaluated for different selectivity.

  • pH Adjustment: The pH of the sample and wash solutions can be adjusted to optimize the retention of this compound and the removal of impurities, especially if acidic or basic compounds are present in the matrix.

  • Wash and Elution Solvents: The strength and composition of the wash and elution solvents can be fine-tuned to achieve the desired level of purity and recovery. A step-wise elution with increasing concentrations of organic solvent can also be employed to fractionate the sample.

Visualizations

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction Protocol cluster_post Post-Elution Processing Start Crude Extract Filter Filtration (0.45 µm) Start->Filter Condition 1. Conditioning (Methanol) Adjust Solvent & pH Adjustment (<5% Organic, 0.1% Formic Acid) Filter->Adjust Waste1 Particulates Filter->Waste1 Adjust->Condition Equilibrate 2. Equilibration (Acidified Water) Condition->Equilibrate Evaporate Evaporation (Nitrogen Stream) Load 3. Sample Loading (1-2 mL/min) Equilibrate->Load Wash 4. Washing (Acidified Water & Weak Organic) Load->Wash Elute 5. Elution (Methanol/Acetonitrile) Wash->Elute Waste2 Polar Impurities Wash->Waste2 Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis Analysis (HPLC/MS) Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound Purification.

DrugDev_Logic cluster_purification Purification & Characterization cluster_application Drug Development & Research Applications Source Natural Source (e.g., Olive Leaves) SPE Solid-Phase Extraction (High Purity this compound) Source->SPE Bioactivity Bioactivity Screening (e.g., Antioxidant, Anti-inflammatory) QC Quality Control (HPLC, MS, NMR) SPE->QC QC->Bioactivity Purified Compound Mechanism Mechanism of Action Studies (Cell-based Assays) Bioactivity->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Compound for Drug Discovery InVivo->Lead

Caption: Logical Flow from Purification to Drug Development Applications.

References

Application Notes and Protocols for Demethyloleuropein Hydrolysis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyloleuropein, a secoiridoid found in olive species, is a precursor to several bioactive compounds with significant therapeutic potential. Its hydrolysis and subsequent derivatization yield molecules like oleacein, which exhibit potent anti-inflammatory and antioxidant properties. This document provides detailed protocols for the enzymatic and acid-catalyzed hydrolysis of this compound and its derivatization, along with methods for the analysis of the resulting products. These protocols are intended to guide researchers in the synthesis and evaluation of these promising compounds for drug development and other biomedical applications.

Hydrolysis of this compound

The hydrolysis of the ester linkage in this compound is a key step in the synthesis of its more bioactive derivatives. This can be achieved through either enzymatic or acid-catalyzed methods.

Protocol 1: Enzymatic Hydrolysis using β-glucosidase

This protocol is adapted from studies on the enzymatic transformation of oleuropein and related compounds.[1][2]

Objective: To selectively hydrolyze the glucoside moiety from this compound to yield this compound aglycone.

Materials:

  • This compound

  • β-glucosidase (from almonds)

  • Phosphate buffer (100 mM, pH 8.0)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., screw-cap tube)

  • Rotary evaporator

Procedure:

  • Prepare a 10 mg/mL solution of this compound in the phosphate buffer.

  • Add β-glucosidase to the solution to a final concentration of 1 mg/mL.

  • Incubate the reaction mixture at 35°C with continuous magnetic stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).[1]

  • Once the reaction is complete (typically within 24 hours), quench the reaction by adding 5% sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x the reaction volume).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound aglycone.

  • Purify the product using silica gel column chromatography.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is based on established methods for the acid hydrolysis of oleuropein to its aglycone and other derivatives.[2][3]

Objective: To hydrolyze this compound to its aglycone using an acid catalyst.

Materials:

  • This compound

  • Methanol/Water (4:1 v/v)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Sealed reaction vial

  • Heating block or oil bath

  • Rotary evaporator

Procedure:

  • Dissolve 1 gram of this compound in 10 mL of the methanol/water mixture in a sealed vial.[2][3]

  • Add 5 mL of 2 M HCl solution to the vial.[2][3]

  • Heat the reaction mixture at 100°C for 1 hour.[2][3]

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by evaporation under reduced pressure.

  • The resulting crude product can be further purified by chromatography.

Derivatization of this compound Aglycone to Oleacein

Oleacein, a potent anti-inflammatory and antioxidant compound, can be synthesized from this compound via hydrolysis and subsequent decarboxylation.

Protocol 3: One-Step Synthesis of Oleacein from this compound

This protocol utilizes a solid acid catalyst for the direct conversion of this compound to oleacein. The process described for oleuropein can be adapted for this compound.[4]

Objective: To synthesize oleacein from this compound in a one-step reaction.

Materials:

  • This compound

  • H-montmorillonite (solid acid catalyst)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Round-bottom flask

  • Heating mantle with magnetic stirring

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve this compound in DMSO.

  • Add H-montmorillonite catalyst and a specific equivalent of water.

  • Heat the reaction mixture to 150°C with stirring.[4]

  • Monitor the reaction for the complete consumption of the starting material using TLC. The reaction is typically complete within 3 hours.[4]

  • Upon completion, the reaction mixture can be worked up by filtering the catalyst and purifying the product using column chromatography.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the hydrolysis and derivatization of oleuropein and related compounds.

Table 1: Enzymatic Hydrolysis of Oleuropein

EnzymeSubstrate ConcentrationpHTemperature (°C)Reaction TimeOleuropein Degradation Rate (%)Hydroxytyrosol Yield (%)Reference
Hemicellulase81.04% OE Extract5.055-98.5411.31 ± 0.15[5][6]
β-glucosidase10 mg/mL8.03530 min>99 (conversion to aglycone)-[1]

Table 2: Acid-Catalyzed Synthesis of Oleacein from Oleuropein

Acid CatalystTemperature (°C)Reaction Time (h)Oleacein Yield (%)Reference
p-toluenesulfonic acid15015-[4]
H-montmorillonite150375[4]
NaCl (Krapcho decarboxylation)1501021[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

A validated HPLC-UV method is crucial for the accurate quantification of this compound and its derivatives.[8][9][10]

  • Column: Reversed-phase C18 (5 µm, 150 x 4.6 mm)[8][9]

  • Mobile Phase: Acetonitrile/phosphate buffer pH 3.0 (20:80, v/v)[8][9]

  • Flow Rate: 1.0 mL/minute[8][9]

  • Detection: UV at 280 nm[8][9]

  • Linearity: Good linearity is typically observed in the range of 3–1000 ppm for oleuropein.[8][9]

Experimental Workflows and Signaling Pathways

Diagrams

Hydrolysis_Workflow cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_product Intermediate Product cluster_derivatization Derivatization cluster_final Final Product This compound This compound Enzymatic Enzymatic Hydrolysis (β-glucosidase) This compound->Enzymatic Acid Acid Hydrolysis (HCl) This compound->Acid Aglycone This compound Aglycone Enzymatic->Aglycone Acid->Aglycone Derivatization Decarboxylation Aglycone->Derivatization Oleacein Oleacein Derivatization->Oleacein

Caption: Experimental workflow for the hydrolysis and derivatization of this compound.

Anti_Inflammatory_Pathway cluster_inhibition Inhibitory Action cluster_activation Activation cluster_effects Downstream Effects Oleuropein_Derivatives Oleuropein Derivatives (e.g., Oleacein) NFkB NF-κB Activation Oleuropein_Derivatives->NFkB inhibits MAPKs MAPKs Signaling Oleuropein_Derivatives->MAPKs inhibits Nrf2 Nrf2/HO-1 Pathway Oleuropein_Derivatives->Nrf2 activates Pro_Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_Inflammatory_Cytokines leads to iNOS_COX2 ↓ iNOS & COX-2 Expression MAPKs->iNOS_COX2 leads to Antioxidant_Response ↑ Antioxidant Response Nrf2->Antioxidant_Response leads to Anti_Inflammatory_Effect Anti-inflammatory & Antioxidant Effects Pro_Inflammatory_Cytokines->Anti_Inflammatory_Effect iNOS_COX2->Anti_Inflammatory_Effect Antioxidant_Response->Anti_Inflammatory_Effect

Caption: Anti-inflammatory signaling pathway of oleuropein derivatives.[11][12]

References

Application Notes and Protocols: Demethyloleuropein in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyloleuropein is a secoiridoid, a type of natural phenolic compound found in olive trees (Olea europaea). It is structurally related to oleuropein, one of the most abundant and well-studied bioactive compounds in olives.[1] Like oleuropein, this compound is recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a compound of significant interest for in vitro studies and drug development.[1] These notes provide an overview of its applications in cell culture, detailing its mechanisms of action and providing protocols for its use in experimental settings. Given the limited specific data on this compound, information from its close analog, oleuropein, is included as a reference point, highlighting the potential for similar biological activities.

Data Presentation: Quantitative Effects of Oleuropein in Cell Culture

The following tables summarize the cytotoxic and anti-proliferative effects of oleuropein on various cancer cell lines. This data can serve as a starting point for determining appropriate concentration ranges for this compound, though empirical validation is essential.

Table 1: IC50 Values of Oleuropein in Breast Cancer Cell Lines

Cell LineTypeIC50 (µM)Exposure Time (hours)Reference
MCF-7Hormone Receptor-Positive16.99 ± 3.448[2]
MDA-MB-231Triple-Negative27.62 ± 2.3848[2]
MDA-MB-468Triple-Negative266.5 ± 5.2448[3]
MDA-MB-468Triple-Negative159.7072[3]
MDA-MB-468Triple-Negative92.4396[3]
MDA-MB-231Triple-Negative492.45 ± 3.2848[3]
MDA-MB-231Triple-Negative225.6572[3]
MDA-MB-231Triple-Negative98.7896[3]

Table 2: IC50 Values of Oleuropein in Other Cancer Cell Lines

Cell LineTypeIC50 (µM)Exposure Time (hours)Reference
TCAM-2Testicular Seminoma5048[4]
SEM-1Extragonadal Seminoma14048[4]

Key Signaling Pathways Modulated by Oleuropein and Related Phenols

This compound and its analogs are known to influence several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anti-Cancer Effects via Apoptosis Induction

Oleuropein has been shown to induce apoptosis in cancer cells through the modulation of the p53 pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5]

This compound This compound p53 p53 This compound->p53 Upregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

This compound-induced apoptosis via the p53 pathway.
Anti-Inflammatory Effects via NF-κB Inhibition

The anti-inflammatory properties of these phenolic compounds are largely attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[6][7] this compound is thought to interfere with this cascade.

cluster_nucleus Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the bioactivity of this compound in cell culture.

General Experimental Workflow

start Start: Prepare this compound Stock Solution cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with this compound (Varying concentrations and time points) cell_culture->treatment viability Cell Viability Assay (MTT / SRB) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

General workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the apoptotic and necrotic cell populations after treatment with this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of specific proteins in key signaling pathways (e.g., p53, Bax, Bcl-2, NF-κB).

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising bioactive compound with significant potential for application in cell culture studies, particularly in the fields of cancer research and inflammation. The provided protocols and data offer a foundation for investigating its cellular and molecular mechanisms. Researchers are encouraged to adapt and optimize these protocols for their specific cell models and experimental questions, keeping in mind the close relationship and potential parallels in the bioactivity of this compound and oleuropein.

References

Application Notes and Protocols for Demethyloleuropein as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyloleuropein is a naturally occurring secoiridoid, a type of phenolic compound found in plants of the Oleaceae family, such as the olive tree (Olea europaea).[1][2] As a bioactive compound, it is of significant interest to researchers in the fields of natural products chemistry, pharmacology, and drug development due to its antioxidant and anti-inflammatory properties.[1] Accurate quantification of this compound in various matrices, such as plant extracts, olive oil, and biological samples, is crucial for research and development.

This document provides detailed application notes and protocols for the use of this compound as an analytical standard for its quantification, primarily using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Handling

Accurate preparation of analytical standards is fundamental to achieving reliable quantitative results. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₄H₃₀O₁₃[1][3]
Molecular Weight 526.49 g/mol [1]
CAS Number 52077-55-1[1]
Appearance Solid (Typical)N/A
Storage (Solid) Store at 2-8°C for short-term and frozen for long-term.[4]
Storage (Solution) Prepare fresh or store as aliquots in tightly sealed vials at -20°C for up to one month.[4]

Handling Precautions:

  • This compound, like many phenolic compounds, may be sensitive to light, oxygen, and high temperatures. Handle with care to avoid degradation.

  • Use appropriate personal protective equipment (PPE) when handling the solid compound and its solutions.

Analytical Method Protocol: Quantification by HPLC-DAD

This protocol is adapted from validated methods for the analysis of oleuropein, a structurally related compound, and provides a robust starting point for the quantification of this compound.[2][5]

Equipment and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound analytical standard (≥98% purity).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid or an appropriate buffer salt (e.g., ammonium acetate).

Preparation of Solutions

Mobile Phase Preparation (Example):

  • Prepare an aqueous buffer (e.g., 0.1% phosphoric acid in water or 100 mM ammonium acetate, pH 6.5).[6]

  • The mobile phase can be run in isocratic or gradient mode. A typical starting point is a mixture of acetonitrile and the aqueous buffer. For example, Acetonitrile:Buffer (20:80, v/v).[2]

  • Degas the mobile phase before use.

Standard Stock Solution Preparation (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound analytical standard.

  • Dissolve the standard in a suitable solvent, such as methanol or a methanol/water mixture, in a 10 mL volumetric flask. Ensure complete dissolution.

  • Fill the flask to the mark with the solvent and mix thoroughly. This is the stock solution.

  • Store the stock solution at -20°C in a tightly sealed vial.[4]

Calibration Standards Preparation:

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Use the same solvent as the stock solution for dilutions.

Chromatographic Conditions

The following are typical starting conditions. Optimization may be required.

ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and aqueous buffer (e.g., 0.1% H₃PO₄)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10-20 µL
Column Temperature 30°C
Experimental Workflow

The general workflow for quantifying this compound in a sample is illustrated below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Extraction and Filtration hplc HPLC-DAD Analysis sample_prep->hplc std_prep Preparation of Calibration Standards std_prep->hplc calibration Generate Calibration Curve (Peak Area vs. Concentration) hplc->calibration Standards Data quant Quantify this compound in Sample hplc->quant Sample Data calibration->quant

HPLC Quantification Workflow for this compound.

Method Validation Parameters

For use in drug development and regulated environments, the analytical method must be validated according to ICH guidelines.[7] The table below, based on typical performance for related compounds like oleuropein, outlines the key validation parameters to be assessed.[2][5][6]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range e.g., 1 - 500 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Selectivity No interfering peaks at the retention time of the analyte

Biological Activity and Context

This compound is not just an analytical target but also a biologically active molecule. Its primary activities are related to its antioxidant and anti-inflammatory effects.[1] This activity is attributed to its ability to modulate pathways involved in oxidative stress and inflammation. While specific signaling cascades for this compound are still under detailed investigation, its mechanism is believed to be similar to other secoiridoids from olive.

The diagram below illustrates the conceptual biological role of this compound.

G stress Cellular Stressors (e.g., ROS, Pathogens) pathways Pro-inflammatory & Oxidative Signaling Pathways stress->pathways Activate response Inflammation & Oxidative Damage pathways->response Lead to demethyl This compound demethyl->pathways Inhibits

Conceptual Diagram of this compound's Bioactivity.

The metabolism of this compound is also of interest, particularly the role of β-glucosidase, an enzyme that can hydrolyze the glycosidic bond and influence the profile of related phenolic compounds in olive products.[8]

Conclusion

This compound serves as a critical analytical standard for the accurate quantification of this bioactive compound in various research and commercial applications. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a robust analytical method for this compound, ensuring data quality and reproducibility.

References

Demethyloleuropein Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyloleuropein, a secoiridoid found in olive species, is a polyphenolic compound of growing interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. However, like many polyphenols, its low aqueous solubility presents a significant challenge for in vivo studies, potentially leading to poor bioavailability and inconsistent results. This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and facilitate its administration in preclinical in vivo research. The following sections detail the physicochemical properties of this compound, recommend formulation strategies, and provide step-by-step experimental protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for selecting an appropriate formulation strategy.

PropertyValueSource
Molecular FormulaC₂₄H₃₀O₁₃PubChem
Molecular Weight526.49 g/mol PubChem
AppearanceSolid (predicted)---
Water Solubility9318 mg/L (estimated)The Good Scents Company
XlogP3-AA-0.8 (estimated)The Good Scents Company
ClassTerpene GlycosidePubChem

Table 1: Physicochemical Properties of this compound

Formulation Strategies for In Vivo Administration

Given the estimated low water solubility of this compound, several formulation strategies can be employed to improve its bioavailability for in vivo studies. The choice of formulation will depend on the route of administration (e.g., oral, intravenous), the desired dosage, and the specific animal model.

1. Co-solvent System: This is a straightforward approach for solubilizing compounds for oral and parenteral administration. A mixture of a primary solvent (e.g., water) with one or more non-toxic, water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.

2. Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of poorly water-soluble drugs.[1][2] They work by presenting the drug in a solubilized state in the gastrointestinal tract, thereby improving its dissolution and absorption.

3. Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate and improved bioavailability. This can be achieved through techniques like wet milling or high-pressure homogenization.

Experimental Protocols

Protocol 1: Preparation of a this compound Co-solvent Formulation for Oral Gavage in Rodents

This protocol describes the preparation of a simple co-solvent system suitable for oral administration in mice or rats.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile water for injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Pipettes

Procedure:

  • Vehicle Preparation:

    • In a sterile glass vial, prepare the co-solvent vehicle by mixing PEG 400, PG, and sterile water in a ratio of 40:10:50 (v/v/v).

    • For example, to prepare 10 mL of the vehicle, mix 4 mL of PEG 400, 1 mL of PG, and 5 mL of sterile water.

    • Gently stir the mixture on a magnetic stirrer until a clear, homogeneous solution is formed.

  • This compound Formulation:

    • Accurately weigh the required amount of this compound powder based on the desired final concentration. For example, for a 10 mg/mL solution, weigh 100 mg of this compound for a final volume of 10 mL.

    • Gradually add the this compound powder to the prepared co-solvent vehicle while continuously stirring.

    • Continue stirring at room temperature until the this compound is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary to facilitate dissolution, but care should be taken to avoid degradation.

    • Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter for sterilization and to remove any particulates, especially if intended for long-term storage or sensitive applications.

  • Storage:

    • Store the final formulation in a sterile, airtight, and light-protected container at 4°C.

    • It is recommended to prepare the formulation fresh or use it within a short period to ensure stability. A preliminary stability study is advised for longer-term storage.

Protocol 2: In Vivo Study Design - Evaluation of the Anti-Inflammatory Effects of this compound in a Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation

This protocol outlines a general in vivo study design to assess the anti-inflammatory potential of the formulated this compound.

Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

Experimental Groups:

  • Group 1 (Vehicle Control): Mice receive the co-solvent vehicle only.

  • Group 2 (LPS Control): Mice receive the co-solvent vehicle followed by LPS administration.

  • Group 3 (this compound + LPS): Mice receive the this compound formulation followed by LPS administration. The dose of this compound can be determined based on literature for similar compounds like oleuropein (e.g., 10-50 mg/kg).

  • Group 4 (Positive Control - Optional): Mice receive a known anti-inflammatory drug (e.g., dexamethasone) followed by LPS administration.

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Administration of this compound:

    • Administer the prepared this compound formulation (or vehicle) to the respective groups via oral gavage. The volume of administration should be calculated based on the body weight of each mouse (e.g., 10 mL/kg).

  • Induction of Inflammation:

    • One hour after the administration of the test substance, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

  • Sample Collection and Analysis:

    • At a predetermined time point after LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice.

    • Collect blood samples via cardiac puncture for the analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Collect tissues (e.g., liver, lung, spleen) for histological analysis and to measure markers of inflammation and oxidative stress (e.g., myeloperoxidase activity, malondialdehyde levels).

Visualizations

FormulationWorkflow cluster_preparation Preparation cluster_formulation Formulation cluster_qc Quality Control cluster_final Final Product weigh Weigh this compound mix Mix & Dissolve weigh->mix prepare_vehicle Prepare Co-solvent Vehicle prepare_vehicle->mix filter Sterile Filtration (0.22 µm) mix->filter visual_inspection Visual Inspection filter->visual_inspection concentration_check Concentration Verification (Optional) visual_inspection->concentration_check storage Store at 4°C (Protected from Light) concentration_check->storage

Caption: Workflow for the preparation of a this compound co-solvent formulation.

SignalingPathway cluster_stimulus Stimulus cluster_compound Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Oxidative Stress / Inflammation Keap1 Keap1 Stimulus->Keap1 IKK IKK Stimulus->IKK DME This compound Nrf2 Nrf2 DME->Nrf2 Activates DME->IKK Inhibits ARE ARE Nrf2->ARE Translocates to Nucleus Keap1->Nrf2 Inhibits Antioxidant Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant Induces NFkB NF-κB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Induces IKK->NFkB Activates

Caption: Hypothetical signaling pathway of this compound in modulating oxidative stress and inflammation.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the use of an appropriate formulation that overcomes its inherent solubility challenges. The protocols and information provided herein offer a starting point for researchers to develop and utilize effective formulations of this compound for preclinical studies. It is crucial to characterize the stability and physicochemical properties of the final formulation to ensure reproducible and reliable in vivo data. Further optimization of the formulation may be required depending on the specific experimental needs.

References

Troubleshooting & Optimization

Technical Support Center: Demethyloleuropein Extraction from Olive Pomace

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Demethyloleuropein from olive pomace.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from olive pomace?

This compound is a secoiridoid, a type of phenolic compound, naturally present in olives and their byproducts. It is a derivative of oleuropein, the most abundant polyphenol in olives.[1][2] Olive pomace, the solid residue from olive oil production, is a rich and low-cost source of these bioactive compounds, which are sought after for their potential health benefits, including antioxidant and antimicrobial properties.[3][4]

Q2: Which extraction methods are most effective for this compound?

Modern, green extraction techniques are generally more efficient than conventional methods. The most commonly cited and effective methods include:

  • Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to enhance extraction efficiency.[5][6][7]

  • Ultrasound-Assisted Extraction (UAE): Employs acoustic cavitation to disrupt plant cell walls, improving solvent penetration and mass transfer.[3][8][9][10]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[11][12][13][14][15]

These advanced methods often result in higher yields, shorter extraction times, and reduced solvent consumption compared to traditional maceration or Soxhlet extraction.[8][10][13]

Q3: What are the critical parameters to control during the extraction process?

Several parameters significantly influence the extraction yield and purity of this compound. Key factors to optimize include:

  • Solvent Composition: Hydroalcoholic mixtures, particularly ethanol-water, are highly effective and environmentally friendly.[3][6][7][12][16] The specific ratio (e.g., 20% to 80% ethanol) needs to be optimized for the specific raw material and extraction technique.[12][16]

  • Temperature: Higher temperatures can improve solubility and diffusion, but excessive heat may lead to the degradation of phenolic compounds like this compound.[5][17][18]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix, but prolonged times can increase energy costs and the risk of degradation.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[3][9]

  • pH: The pH of the extraction medium can influence the stability and solubility of phenolic compounds. An acidic pH may enhance stability.[18][19]

Q4: How can I accurately quantify the this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector is the standard and most reliable method for the identification and quantification of specific phenolic compounds like this compound.[6][7][11][20][21] This technique allows for the separation of this compound from other closely related compounds in the complex olive pomace matrix, ensuring accurate measurement.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Troubleshooting_Low_Yield start Problem: Low this compound Yield check_pretreatment Is the olive pomace pre-treated (e.g., dried, defatted)? start->check_pretreatment check_extraction Are extraction parameters optimized? check_pretreatment->check_extraction Yes solution_pretreatment Action: Implement pre-treatment. - Freeze-dry to preserve phenols. - Defat with scCO2 or hexane to remove lipid interference. check_pretreatment->solution_pretreatment No check_degradation Could the compound be degrading during extraction? check_extraction->check_degradation Yes solution_extraction Action: Optimize parameters. - Adjust solvent ratio (e.g., Ethanol/Water). - Vary temperature and time. - Check solid-to-liquid ratio. check_extraction->solution_extraction No check_quantification Is the quantification method accurate? check_degradation->check_quantification No solution_degradation Action: Minimize degradation. - Lower extraction temperature. - Reduce extraction time. - Adjust pH of the solvent. check_degradation->solution_degradation Yes solution_quantification Action: Validate analytical method. - Use HPLC-DAD/MS. - Check standard curve linearity. - Verify sample preparation. check_quantification->solution_quantification No Oleuropein_Pathway Oleuropein Oleuropein Esterase Esterase Activity Oleuropein->Esterase Glucosidase β-Glucosidase Activity Oleuropein->Glucosidase This compound This compound Esterase->this compound Aglycones Oleuropein Aglycone & other degradation products Glucosidase->Aglycones Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Extraction cluster_2 Purification & Analysis pomace Raw Olive Pomace drying Drying (Freeze-Drying Preferred) pomace->drying defatting Defatting (e.g., scCO2) drying->defatting extraction Advanced Extraction (PLE, MAE, or UAE) defatting->extraction filtration Filtration / Centrifugation extraction->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal purification Purification (e.g., Column Chromatography) solvent_removal->purification quantification Quantification (HPLC-DAD/MS) purification->quantification final_product Purified this compound quantification->final_product

References

Preventing degradation of Demethyloleuropein during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Demethyloleuropein during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Oleuropein?

This compound is a secoiridoid glycoside, structurally similar to Oleuropein. It is a key compound in the biosynthetic and degradation pathways of Oleuropein.[1] An accepted pathway involves the conversion of Oleuropein to this compound through the action of specific esterase enzymes.[1] Therefore, factors affecting Oleuropein stability are highly relevant to preventing this compound degradation.

Q2: What are the primary factors that cause this compound degradation during extraction?

The primary factors leading to the degradation of secoiridoids like this compound during extraction are enzymatic activity, high temperatures, suboptimal pH levels, and the type of solvent used.[2][3][4] Endogenous enzymes such as β-glucosidases and esterases, present in the plant material, can hydrolyze these compounds.[1][3][4]

Q3: Which solvents are recommended for this compound extraction to minimize degradation?

Aqueous mixtures of polar organic solvents are generally most effective for extracting oleuropein and related compounds while minimizing degradation.[2][5][6][7]

  • Ethanol/Water Mixtures: An 80% ethanol solution has been shown to be highly efficient for oleuropein extraction.[2][5][6][7]

  • Methanol/Water Mixtures: Similarly, an 80% methanol solution yields high extraction amounts.[6]

  • Acetonitrile/Water Mixtures: A 20% acetonitrile solution has also been reported to be effective.[2][5][7]

Pure solvents like 100% water, methanol, or ethanol are generally less effective.[5][7]

Q4: What is the optimal temperature range for extracting this compound?

Elevated temperatures can increase extraction yield but also risk thermal degradation of thermolabile compounds like this compound.[2] While some studies on oleuropein show increased yield with higher temperatures, others indicate a negative effect.[2] A moderate temperature range of 40-60°C is often a good starting point.[8] For instance, one study noted that while extraction at 85°C gave a high yield of oleuropein, the yield was only marginally better than at 40°C, making the lower temperature more economically viable and likely safer for the compound's stability.[8]

Q5: How does pH affect the stability of this compound during extraction?

The pH of the extraction solvent significantly influences the stability of oleuropein and its derivatives. An acidic pH, around 3, has been found to yield the highest amount of extracted oleuropein, while an increase in pH leads to a reduction in yield.[2][5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix.- Reduce Particle Size: Grind the plant material to a finer powder (e.g., 250-500 µm) to increase the surface area for extraction.[6]- Optimize Solvent-to-Solid Ratio: Ensure a sufficient volume of solvent is used to fully immerse the plant material.- Increase Extraction Time: Prolonging the extraction period can lead to a higher yield.[6]
Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently extract this compound.- Use Aqueous Solvent Mixtures: Employ mixtures such as 80% ethanol or 80% methanol.[2][6]
Degradation of this compound (indicated by appearance of degradation products in analysis) Enzymatic Activity: Endogenous plant enzymes (esterases, β-glucosidases) are degrading the target compound.[1][3]- Blanching: Briefly treat the fresh plant material with hot water or steam (e.g., 95°C for 4.5 minutes) to denature enzymes before extraction.[2][8]- Use of Organic Solvents: Solvents like ethanol and methanol can help to inactivate enzymes.
High Temperature: The extraction temperature is too high, causing thermal degradation.[2]- Lower the Extraction Temperature: Conduct extractions at a moderate temperature (e.g., 40-50°C).[8]- Consider Non-Thermal Extraction Methods: Utilize techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures and for shorter durations.[2][9]
Incorrect pH: The pH of the extraction medium is promoting hydrolysis.- Adjust Solvent pH: Acidify the extraction solvent to a pH of around 3.[5][7]
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the age of the plant, harvest time, and drying/storage conditions.- Standardize Plant Material: Use plant material from the same source and harvest time. Ensure consistent drying and storage protocols. Air-drying at room temperature is a common practice.[10]- Proper Storage: Store dried plant material in a cool, dark, and dry place to minimize degradation prior to extraction.[11]
Solvent Evaporation: Changes in solvent composition during long extraction times.- Use a Reflux Condenser: For methods like Soxhlet extraction, ensure the apparatus is properly set up to prevent solvent loss.

Data Presentation

Table 1: Comparison of Solvents for Oleuropein Extraction

SolventOleuropein Content (mg/g dry leaf)Reference
80% Ethanol~13[2]
80% Methanol13.35[6]
20% Acetonitrile~10[2]
WaterLower yield compared to aqueous organic solvents[5][7]

Table 2: Effect of Extraction Method on Oleuropein Yield

Extraction MethodKey AdvantagesKey DisadvantagesReference
Soxhlet High efficiency, continuous solvent renewal.Can cause degradation of thermolabile compounds due to prolonged exposure to heat.[2][2][5][7]
Maceration (Cold Solvent) Simple, low-cost, avoids thermal degradation.Time-consuming, may result in incomplete extraction.[2][2]
Ultrasound-Assisted Extraction (UAE) Reduced extraction time, lower solvent consumption.Prolonged sonication can lead to degradation.[6][2][9]
Microwave-Assisted Extraction (MAE) Very short extraction time, efficient.Requires specialized equipment.[2][9]
Autoclave Extraction (AE) High efficiency, can use water as a solvent.High temperatures may cause degradation.[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the plant material (e.g., olive leaves) at room temperature and grind to a fine powder (250-500 µm).

  • Solvent Preparation: Prepare an 80% (v/v) ethanol-water solution. Adjust the pH to 3 using a suitable acid (e.g., acetic acid).

  • Extraction:

    • Place 10 g of the powdered plant material into a flask.

    • Add 100 mL of the prepared solvent.

    • Place the flask in an ultrasonic bath.

    • Sonicate for a short duration, for instance, studies on oleuropein suggest that the highest yield can be obtained within the first 10 minutes.[6] Monitor the temperature to keep it below 50°C.

  • Separation:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the dried extract at -20°C in the dark.

Protocol 2: Maceration with pH Control

  • Sample Preparation: Dry and grind the plant material as described in Protocol 1.

  • Solvent Preparation: Prepare an 80% (v/v) methanol-water solution and adjust the pH to 3.

  • Extraction:

    • Combine 10 g of the powdered plant material with 200 mL of the prepared solvent in a sealed container.

    • Agitate the mixture at room temperature (25°C) for 24 hours.

  • Separation and Storage: Follow steps 4-6 from Protocol 1.

Visualizations

degradation_pathway Oleuropein Oleuropein This compound This compound Oleuropein->this compound Esterase Elenolic_Acid Elenolic_Acid Oleuropein->Elenolic_Acid Esterase Oleuropein_Aglycone Oleuropein_Aglycone Oleuropein->Oleuropein_Aglycone β-glucosidase Hydroxytyrosol Hydroxytyrosol Oleuropein_Aglycone->Hydroxytyrosol

Caption: Proposed degradation pathway of Oleuropein.

extraction_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Harvest Harvest Dry Dry Harvest->Dry Grind Grind Dry->Grind Extraction_Method Extraction (e.g., UAE, Maceration) Grind->Extraction_Method Solvent_Prep Solvent Preparation (e.g., 80% Ethanol, pH 3) Solvent_Prep->Extraction_Method Filtration Filtration Extraction_Method->Filtration Solvent_Evaporation Solvent Evaporation (<40°C) Filtration->Solvent_Evaporation Storage Storage (-20°C, Dark) Solvent_Evaporation->Storage

Caption: General workflow for this compound extraction.

troubleshooting_logic Start Low/Degraded Yield Check_Temp Is Temperature > 50°C? Start->Check_Temp Check_pH Is pH > 4? Check_Temp->Check_pH No Lower_Temp Lower Temperature Check_Temp->Lower_Temp Yes Check_Solvent Using aqueous organic solvent? Check_pH->Check_Solvent No Adjust_pH Adjust pH to ~3 Check_pH->Adjust_pH Yes Check_Pretreatment Enzyme deactivation performed? Check_Solvent->Check_Pretreatment Yes Change_Solvent Use 80% Ethanol/Methanol Check_Solvent->Change_Solvent No Blanch Perform Blanching Check_Pretreatment->Blanch No Optimized Yield Optimized Check_Pretreatment->Optimized Yes Lower_Temp->Check_pH Adjust_pH->Check_Solvent Change_Solvent->Check_Pretreatment Blanch->Optimized

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimization of HPLC Gradient for Demethyloleuropein Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) gradient for the separation of Demethyloleuropein.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound?

A1: A good starting point for separating this compound is to adapt methods used for the closely related compound, oleuropein. A reversed-phase C18 column is commonly used with UV detection at approximately 280 nm.[1][2][3] The mobile phase typically consists of a gradient of acetonitrile and an acidic aqueous solution, such as water with 0.1% acetic acid or a phosphate buffer with a pH of 3.0.[1][2]

Q2: What is the importance of an acidic mobile phase for the separation of this compound?

A2: An acidic mobile phase is crucial for achieving sharp and well-resolved peaks for compounds like this compound and oleuropein.[1][2] this compound is an acidic compound, and maintaining a mobile phase pH at least two units below its pKa ensures that the molecule is in its non-ionized form. This leads to better retention and improved peak shape on a reversed-phase column. Using a mobile phase without an acid component can result in broad peaks with poor resolution.[1]

Q3: I don't see a peak for this compound. What are the possible causes?

A3: Several factors could lead to the absence of a peak. Check the following:

  • Detector Wavelength: Ensure your UV detector is set to an appropriate wavelength, typically around 280 nm for oleuropein and its derivatives.[1][3]

  • Sample Degradation: this compound may be unstable under certain conditions. Ensure proper sample handling and storage.

  • Injection Issues: Verify that the autosampler is injecting the correct volume and that there are no blockages in the system.

  • Mobile Phase Composition: An inappropriate mobile phase may cause the compound to elute with the solvent front or be too strongly retained on the column.

Q4: How can I improve the resolution between this compound and other components in my sample?

A4: To improve resolution, you can:

  • Optimize the Gradient: Adjust the gradient slope. A shallower gradient provides more time for separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds.

  • Lower the Temperature: Reducing the column temperature can sometimes improve the separation of closely eluting peaks.

  • Use a Different Stationary Phase: If resolution is still poor, consider a column with a different chemistry, such as a phenyl-hexyl column.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound is asymmetrical, with the latter half of the peak being broader than the front half.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Residual Silanols This compound, being a polar compound with acidic functional groups, can interact with free silanol groups on the silica backbone of the stationary phase. This is a common cause of peak tailing for polar and basic compounds. Solution: Lower the mobile phase pH to around 2.5-3.0 to suppress the ionization of the silanol groups.[1][2] Using a modern, high-purity, end-capped C18 column will also minimize these interactions.
Column Overload Injecting too concentrated a sample can lead to peak distortion, including tailing. Solution: Dilute the sample and reinject.
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Issue 2: Peak Splitting or Shouldering

Symptoms: The peak for this compound appears as two or more closely spaced peaks, or with a "shoulder" on the front or back.

Possible Causes and Solutions:

CauseSolution
Co-elution with an Impurity The split peak may be two different, unresolved compounds. Solution: Adjust the mobile phase composition (e.g., change the organic solvent or pH) or the gradient profile to improve separation.
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. Solution: Replace the column. Using a guard column can help prolong the life of the analytical column.
Partially Blocked Frit A blockage in the column inlet frit can disrupt the sample band, leading to peak splitting. Solution: Reverse flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.
Injection Solvent Effect Injecting a sample in a solvent that is too strong or immiscible with the mobile phase can cause peak splitting. Solution: Ensure the injection solvent is compatible with and ideally weaker than the initial mobile phase.

Experimental Protocols

Key Experiment: HPLC Gradient Optimization for this compound

This protocol is a starting point based on methods for the separation of oleuropein.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and acetic acid or phosphate buffer salts.

  • This compound standard.

  • Sample containing this compound.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Acetic Acid in Water: Add 1 mL of glacial acetic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases before use.

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient 10-40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

4. Optimization Steps:

  • Initial Run: Perform an initial run with the recommended gradient to determine the approximate retention time of this compound.

  • Gradient Adjustment:

    • If the peak elutes too early, decrease the initial percentage of Mobile Phase B or use a slower gradient.

    • If the peak elutes too late or is too broad, increase the initial percentage of Mobile Phase B or use a steeper gradient.

  • pH Adjustment: If peak tailing is observed, consider preparing Mobile Phase A with a phosphate buffer at pH 3.0 instead of acetic acid for more precise pH control.

  • Solvent Selection: If co-elution is an issue, try replacing acetonitrile with methanol as Mobile Phase B and re-optimize the gradient.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions cluster_end Result start Abnormal Peak Shape (Tailing, Splitting, Broadening) C1 Column Issues (Degradation, Void, Contamination) start->C1 C2 Mobile Phase Issues (Incorrect pH, Composition) start->C2 C3 Sample Issues (Overload, Solvent Mismatch) start->C3 C4 System Issues (Leaks, Dead Volume) start->C4 S1 Replace/Flush Column Use Guard Column C1->S1 S2 Adjust pH (e.g., to 3.0) Prepare Fresh Mobile Phase C2->S2 S3 Dilute Sample Match Injection Solvent C3->S3 S4 Check Fittings Use Shorter Tubing C4->S4 end_node Optimized Separation (Symmetrical Peaks) S1->end_node S2->end_node S3->end_node S4->end_node

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Gradient_Optimization_Workflow A Define Separation Goal (e.g., Resolve this compound) B Select Initial Conditions (C18, ACN/H2O with Acid, 280 nm) A->B C Run Initial Gradient B->C D Evaluate Chromatogram C->D E Poor Resolution? D->E Good F Peak Tailing? D->F Bad G Adjust Gradient Slope (Shallower for better resolution) E->G Yes J Final Method E->J No F->E No H Lower Mobile Phase pH (e.g., to pH 3.0) F->H Yes G->C I Change Organic Solvent (ACN -> MeOH or vice versa) G->I If needed H->C I->B

Caption: A systematic workflow for HPLC gradient optimization for this compound.

References

Technical Support Center: Solid-Phase Extraction (SPE) of Demethyloleuropein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of Demethyloleuropein during Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of this compound. What are the most common causes?

Low recovery in SPE is a frequent issue that can typically be traced to one of three stages: incomplete retention during sample loading, premature elution during the washing step, or incomplete elution from the cartridge. This compound is a polar, ionizable compound, making the selection of appropriate solvents and pH at each stage critical for success.[1]

Q2: How do the chemical properties of this compound influence the SPE strategy?

This compound is a terpene glycoside with significant polarity. Its properties, such as water solubility and its acidic pKa of ~4.22, dictate the interactions with the SPE sorbent. For reversed-phase SPE, its polarity means it will have weaker retention than non-polar compounds, requiring careful optimization of the loading and wash conditions to prevent breakthrough.[2] Its ionizable nature means that adjusting the sample pH can significantly alter its retention and elution profile.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₄H₃₀O₁₃ PubChem[1]
Molecular Weight 526.5 g/mol PubChem[1]
Water Solubility 1.06 g/L (Predicted) FooDB
logP 0.53 (Predicted) FooDB
pKa (Strongest Acidic) 4.22 (Predicted) FooDB
Hydrogen Bond Donor Count 7 FooDB

| Hydrogen Bond Acceptor Count | 12 | FooDB |

Q3: How do I select the correct SPE sorbent for this compound?

The choice of sorbent depends on the properties of your analyte and the sample matrix.[2]

  • Reversed-Phase (e.g., C18, C8, Polymeric HLB): This is the most common choice for extracting polar analytes like this compound from polar matrices (e.g., aqueous extracts).[2][3] Polymeric sorbents (like Oasis HLB) often provide better retention for polar compounds compared to traditional silica-based C18 sorbents.[3]

  • Normal-Phase (e.g., Silica, Diol): This mode is used to extract polar analytes from non-polar matrices. If this compound is in a non-polar solvent, this could be a viable option.[2]

  • Ion-Exchange (e.g., SAX, SCX): Given its acidic pKa, this compound will be negatively charged at a pH above 4.22. Anion-exchange sorbents can be used to exploit this property for highly selective extraction.[2]

Q4: My analyte is being lost during the sample loading step. What should I do?

This phenomenon, known as "breakthrough," occurs when the analyte fails to bind to the sorbent.[4][5]

  • Reduce Sample Solvent Strength: If your sample is dissolved in a solvent with a high percentage of organic modifier (e.g., methanol, acetonitrile), it will disrupt the hydrophobic interaction with a reversed-phase sorbent. Dilute your sample with water or a weak buffer before loading.[4]

  • Adjust Sample pH: For reversed-phase SPE, you want to maximize the hydrophobicity of this compound. By adjusting the sample pH to below its pKa of 4.22 (e.g., pH 2-3 with formic or acetic acid), the compound will be in its neutral, less polar form, enhancing its retention on the sorbent.[6]

  • Decrease Flow Rate: Loading the sample too quickly can prevent the analyte from having sufficient time to interact with the sorbent.[4][5] Reduce the flow rate during the loading step.

  • Increase Sorbent Mass: If the amount of analyte (or other matrix components) exceeds the capacity of the cartridge, breakthrough will occur.[5] Consider using a cartridge with a larger sorbent bed.

Q5: I am losing this compound during the wash step. How can I fix this?

The goal of the wash step is to remove interferences that are less strongly retained than your analyte. If you are losing this compound, your wash solvent is too strong.[4][5]

  • Decrease Organic Content: Reduce the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try 5% or 10% methanol instead.

  • Maintain Proper pH: Ensure the pH of the wash solvent is adjusted to keep the analyte in its retained (neutral) state for reversed-phase SPE.

Q6: My analyte is stuck on the cartridge and won't elute completely. What is the problem?

Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent.[4][7]

  • Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution solution. Polar compounds like this compound elute best in polar solvents; methanol is often a good choice.[7] You may need to use 100% methanol or acetonitrile.

  • Adjust Elution Solvent pH: For reversed-phase SPE of an acidic compound, increasing the pH of the elution solvent (pH > 6) will ionize this compound, making it more polar and hydrophilic, which facilitates its release from the non-polar sorbent. Adding a small amount of a basic modifier like ammonium hydroxide can be effective.

  • Use a Stronger Solvent: If methanol or acetonitrile are not effective, consider a stronger solvent, but ensure it is compatible with your downstream analysis.

  • Increase Elution Volume: It's possible you are not using enough solvent to fully elute the compound. Try passing a second or third aliquot of elution solvent and analyzing it separately to see if more analyte is recovered.[8]

Experimental Protocols

Protocol 1: General Reversed-Phase SPE for this compound

This is a starting protocol that should be optimized for your specific sample matrix.

  • Sorbent Selection: Start with a polymeric reversed-phase cartridge (e.g., HLB) or a C18 cartridge.

  • Sample Pre-treatment:

    • Ensure your sample is free of particulates by filtering or centrifugation.[2]

    • Dilute the sample with water or a weak buffer to ensure the organic solvent concentration is less than 5%.

    • Adjust the sample pH to ~3.0 with formic or acetic acid to neutralize the this compound.

  • Conditioning: Pass 1-2 cartridge volumes of methanol or acetonitrile through the cartridge to wet the sorbent and activate the functional groups.[7]

  • Equilibration: Pass 1-2 cartridge volumes of acidified water (pH ~3.0) to prepare the sorbent for the sample matrix.[7] Do not let the sorbent go dry from this point until elution.

  • Sample Loading: Load the pre-treated sample at a low, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1-2 cartridge volumes of acidified water (pH ~3.0) to remove very polar interferences.

    • Pass 1-2 cartridge volumes of a weak organic solvent mix (e.g., 5-10% methanol in acidified water) to remove less polar interferences.

  • Elution: Elute the this compound with 1-2 cartridge volumes of methanol or acetonitrile. To improve recovery, you can add a modifier (e.g., 0.1% formic acid or 0.1% ammonium hydroxide) to the elution solvent.

  • Post-Elution: If required for your downstream analysis (e.g., HPLC), the eluate can be evaporated to dryness and reconstituted in the mobile phase.[7]

Protocol 2: Systematic Troubleshooting by Fraction Collection

If you have low recovery with an established method, this protocol helps identify where the analyte is being lost.[4][5]

  • Prepare a standard solution of this compound in a clean matrix (without sample interferences).

  • Perform the entire SPE procedure as you normally would.

  • Crucially, collect the liquid from each step in a separate vial:

    • Fraction 1: Collect the flow-through from the Sample Loading step.

    • Fraction 2: Collect the flow-through from the Wash step(s).

    • Fraction 3: Collect the flow-through from the Elution step.

  • Analyze the analyte content in all three fractions using your analytical method (e.g., HPLC-UV, LC-MS).

  • Interpret the results:

    • Analyte in Fraction 1: Indicates breakthrough during loading. (See FAQ #4).

    • Analyte in Fraction 2: Indicates premature elution during the wash. (See FAQ #5).

    • Little or no analyte in Fraction 3 (and not in 1 or 2): Indicates strong retention and incomplete elution. (See FAQ #6).

Visual Guides

SPE_Workflow General Solid-Phase Extraction (SPE) Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water, pH 3) Condition->Equilibrate Load 3. Load Sample (Analyte Retained) Equilibrate->Load Wash 4. Wash (Interferences Removed) Load->Wash Waste1 Waste Load->Waste1 Unretained Components Elute 5. Elute (Analyte Collected) Wash->Elute Waste2 Waste Wash->Waste2 Interferences Output Clean Analyte Elute->Output Eluate Input Sample Input Input->Load

Caption: A typical workflow for Solid-Phase Extraction.

Troubleshooting_Flowchart Troubleshooting Logic for Low SPE Recovery Start Problem: Low Analyte Recovery CheckFractions Perform systematic analysis: Collect & analyze Load, Wash, and Elute fractions. Start->CheckFractions InLoad Is analyte found in LOAD fraction? CheckFractions->InLoad SolventTooStrong Cause: Breakthrough 1. Reduce % organic in sample. 2. Lower sample pH (<4.2). 3. Decrease flow rate. InLoad->SolventTooStrong Yes InWash Is analyte found in WASH fraction? InLoad->InWash No Success Problem Resolved SolventTooStrong->Success WashTooStrong Cause: Premature Elution 1. Reduce % organic in wash solvent. 2. Ensure wash pH is low (<4.2). InWash->WashTooStrong Yes InElute Is analyte ABSENT from all fractions or only minimal in ELUTE? InWash->InElute No WashTooStrong->Success ElutionTooWeak Cause: Incomplete Elution 1. Increase % organic in eluent. 2. Increase eluent pH (>6). 3. Use stronger elution solvent. InElute->ElutionTooWeak Yes ElutionTooWeak->Success

Caption: A decision tree for troubleshooting low SPE recovery.

References

Reducing enzymatic browning during Demethyloleuropein extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction of demethyloleuropein, with a specific focus on mitigating enzymatic browning.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic browning and why is it a problem during this compound extraction?

A1: Enzymatic browning is a chemical process initiated by the enzyme polyphenol oxidase (PPO), which is naturally present in olives.[1][2][3] When olive tissues are damaged during harvesting or processing, PPO is released and, in the presence of oxygen, oxidizes phenolic compounds like this compound into quinones.[1][4] These quinones then polymerize to form dark pigments, leading to a brown discoloration of the extract.[4] This is problematic because it not only affects the aesthetic quality of the extract but can also lead to the degradation and loss of the target bioactive compounds, reducing the overall yield and purity of this compound.[3]

Q2: What are the primary factors that influence the rate of enzymatic browning?

A2: The rate of enzymatic browning is influenced by several key factors:

  • Oxygen Availability: The presence of oxygen is essential for the PPO-catalyzed oxidation of phenols.[4]

  • pH: PPO activity is optimal in a neutral to slightly acidic pH range (typically 5-7). Lowering the pH to below 4.0 can significantly inhibit the enzyme's activity.[4]

  • Temperature: While high temperatures can denature and inactivate PPO, moderate heat can accelerate the browning reaction. Conversely, low temperatures slow down the enzymatic activity.[1][4]

  • Substrate Concentration: The concentration of phenolic compounds, including this compound, can affect the rate of the browning reaction.

Q3: What are the most effective methods to prevent enzymatic browning during extraction?

A3: Several strategies can be employed to control enzymatic browning:

  • Use of Anti-Browning Agents: Chemical agents such as ascorbic acid, L-cysteine, and sulfites (e.g., sodium metabisulfite) are effective inhibitors of PPO.[5][6]

  • pH Adjustment: Maintaining a low pH (below 4.0) by adding acidulants like citric acid can inactivate PPO.

  • Inert Atmosphere: Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) minimizes the availability of oxygen.

  • Low Temperature: Conducting the extraction at low temperatures (e.g., on ice) will slow down the rate of the enzymatic reaction.[4]

  • Chelating Agents: Agents like EDTA can be used to bind to the copper cofactor essential for PPO activity.[6]

Q4: Can blanching be used to prevent browning before this compound extraction?

A4: Yes, blanching, which involves a brief heat treatment, can effectively inactivate PPO and prevent enzymatic browning.[4][7] However, it is crucial to optimize the blanching time and temperature to avoid the thermal degradation of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid browning of olive paste upon homogenization. High PPO activity due to tissue damage and oxygen exposure.- Immediately add an anti-browning agent (e.g., ascorbic acid or sodium metabisulfite) to the homogenization buffer.- Work quickly and keep the sample on ice to reduce enzyme activity.- If possible, purge the homogenization vessel with an inert gas like nitrogen.
The final extract is dark brown, indicating significant browning. Inadequate concentration or effectiveness of the anti-browning agent. The pH of the extraction buffer is too high. Prolonged exposure to oxygen during the extraction process.- Increase the concentration of the anti-browning agent. Refer to the quantitative data table for effective concentrations.- Adjust the pH of the extraction buffer to below 4.0 using citric acid.- Minimize headspace in extraction vessels and consider sparging solvents with nitrogen before use.
Low yield of this compound in the final extract. Degradation of the target compound due to enzymatic browning. Suboptimal extraction parameters.- Implement a more robust anti-browning strategy from the initial homogenization step.- Optimize extraction parameters such as solvent composition, temperature, and time. Consider using ultrasound-assisted extraction to improve efficiency.
Precipitate formation in the extract after storage. Polymerization of oxidized phenolic compounds.- Ensure complete inactivation of PPO during extraction.- Filter the extract through a 0.22 µm filter before storage.- Store the extract at low temperatures (-20°C or -80°C) in the dark to minimize further reactions.

Quantitative Data on Anti-Browning Agents

The following table summarizes the inhibitory effects of various compounds on olive polyphenol oxidase (OePPO), providing a basis for selecting an appropriate anti-browning agent and its effective concentration.

InhibitorIC50 (mM)Mechanism of ActionReference
N-phenylthiourea0.0018 ± 0.0002Binds to the binuclear copper at the active site of PPO.[8]
L-cysteine0.0656 ± 0.0047Reacts with quinones to form stable, colorless products; acts as a competitive inhibitor at low concentrations.[8]
Sodium metabisulfite0.081 ± 0.005Acts as a reducing agent, converting quinones back to phenols; also binds to the copper at the enzyme's active site.[8]
Kojic acid0.306 ± 0.022Functions as a reducing agent, reacting with quinones.[8]
Ascorbic acid>1.5% (for reduction)Reduces formed quinones back to the original phenolic compounds; acts as a competitive inhibitor at lower concentrations.[9]
Citric acid2.074 ± 0.363Acts as a non-competitive inhibitor of PPO and lowers the pH.[9]
Succinic acid9.78 ± 0.66Weak inhibitor of PPO.[8]

IC50: The half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound with Browning Inhibition

This protocol describes the extraction of this compound from fresh olive leaves using ultrasound assistance, with the incorporation of ascorbic acid and pH control to prevent enzymatic browning.

Materials:

  • Fresh olive leaves

  • Ethanol (80%)

  • Ascorbic acid

  • Citric acid

  • Distilled water

  • Homogenizer

  • Ultrasonic bath

  • Centrifuge

  • Filtration apparatus (0.45 µm filter)

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Wash fresh olive leaves thoroughly with distilled water and pat dry.

    • Weigh 10 g of the leaves and coarsely chop them.

  • Homogenization with Anti-Browning Agent:

    • Prepare an 80% ethanol extraction solvent containing 0.5% (w/v) ascorbic acid.

    • Adjust the pH of the solvent to 3.5 with citric acid.

    • Add the chopped leaves and 100 mL of the prepared extraction solvent to a homogenizer.

    • Homogenize for 2 minutes on ice.

  • Ultrasound-Assisted Extraction:

    • Transfer the homogenate to a flask and place it in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature of 25°C.

  • Separation and Filtration:

    • Centrifuge the extract at 5000 x g for 15 minutes to pellet the solid material.

    • Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

  • Solvent Evaporation:

    • Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

  • Storage:

    • Store the crude extract at -20°C in an amber vial to protect it from light and prevent degradation.

Visualizations

EnzymaticBrowningPathway cluster_0 Cellular Compartments cluster_1 Browning Reaction Vacuole Vacuole (Phenolic Compounds e.g., this compound) Mixing Mixing of Substrate and Enzyme Vacuole->Mixing Cytoplasm Cytoplasm (Polyphenol Oxidase - PPO) Cytoplasm->Mixing TissueDamage Tissue Damage (e.g., homogenization) TissueDamage->Mixing Quinones Quinones (Highly Reactive) Mixing->Quinones PPO Oxygen Oxygen (O2) Oxygen->Quinones Polymerization Polymerization Quinones->Polymerization Melanins Melanins (Brown Pigments) Polymerization->Melanins

Caption: Enzymatic browning pathway in olive tissue.

ExtractionWorkflow start Start: Fresh Olive Leaves homogenization Homogenization with 80% Ethanol, 0.5% Ascorbic Acid, pH 3.5 start->homogenization ultrasound Ultrasound-Assisted Extraction (30 min, 25°C) homogenization->ultrasound centrifugation Centrifugation (5000 x g, 15 min) ultrasound->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration evaporation Rotary Evaporation (<40°C) filtration->evaporation end End: Crude this compound Extract evaporation->end

Caption: Workflow for this compound extraction.

TroubleshootingGuide start Problem: Extract is Browning check_agent Is an anti-browning agent being used? start->check_agent check_pH Is the pH of the extraction buffer < 4.0? check_agent->check_pH Yes add_agent Solution: Add Ascorbic Acid (0.5%) or Sodium Metabisulfite (0.1%) check_agent->add_agent No check_temp Is the extraction performed at low temperature? check_pH->check_temp Yes adjust_pH Solution: Adjust pH with Citric Acid check_pH->adjust_pH No lower_temp Solution: Perform extraction on ice check_temp->lower_temp No optimize Consider optimizing other parameters (e.g., inert atmosphere) check_temp->optimize Yes

Caption: Troubleshooting decision tree for browning.

References

Demethyloleuropein Thermal Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with demethyloleuropein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the thermal stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the thermal stability of this compound?

A1: The stability of this compound, like other phenolic compounds, is influenced by several factors beyond temperature. These include pH, the presence of light, oxygen, and enzymatic activity.[1][2] High temperatures can accelerate degradation reactions such as oxidation and hydrolysis. For many phenolic compounds, thermal degradation follows first-order kinetics.[3]

Q2: At what temperatures does significant degradation of this compound occur?

A2: While specific data for this compound is limited, studies on the closely related compound, oleuropein, show that degradation can occur at elevated temperatures. For instance, drying of olive leaves at 60°C has been shown to cause a reduction in oleuropein content. In aqueous extracts, oleuropein degradation is observed at temperatures as low as 25°C over extended periods. It is advisable to conduct initial stability studies at your specific experimental temperatures.

Q3: What are the expected degradation products of this compound under thermal stress?

A3: Thermal degradation of oleuropein, a similar compound, can lead to the formation of hydroxytyrosol and elenolic acid through hydrolysis of the ester bond and glycosidic linkage. It is plausible that this compound undergoes similar degradation pathways.

Q4: How can I minimize the thermal degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to work at the lowest effective temperature and for the shortest duration possible. Protecting the sample from light and oxygen by using amber vials and an inert atmosphere (e.g., nitrogen or argon) can also significantly improve stability. Additionally, controlling the pH of the solution is crucial, as extreme pH values can catalyze degradation.

Q5: What analytical techniques are suitable for monitoring the thermal stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for quantifying this compound and its degradation products. Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of thermal decomposition.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible stability results.

  • Possible Cause 1: Variation in experimental conditions.

    • Solution: Ensure that temperature, pH, and light exposure are strictly controlled and consistent across all experiments. Use a calibrated incubator or water bath for precise temperature control. Buffer your solutions to maintain a constant pH.

  • Possible Cause 2: Presence of contaminants.

    • Solution: Use high-purity solvents and reagents. Ensure that your glassware is thoroughly cleaned to remove any trace impurities that could catalyze degradation.

  • Possible Cause 3: Inconsistent sample handling.

    • Solution: Standardize your sample preparation and handling procedures. Minimize the time samples are exposed to ambient conditions before analysis.

Issue 2: Faster than expected degradation of this compound.

  • Possible Cause 1: Presence of oxidative stress.

    • Solution: Degas your solvents and purge the sample vials with an inert gas like nitrogen or argon before sealing to minimize oxidation. The addition of an antioxidant may be considered if it does not interfere with your experiment.

  • Possible Cause 2: Enzymatic degradation.

    • Solution: If working with plant extracts, endogenous enzymes like polyphenoloxidases and β-glucosidases can degrade this compound.[4] Consider a blanching step or the use of enzymatic inhibitors if appropriate for your experimental design.

  • Possible Cause 3: Photodegradation.

    • Solution: Protect your samples from light at all stages of the experiment by using amber vials or wrapping them in aluminum foil.

Issue 3: Appearance of unexpected peaks in HPLC chromatograms.

  • Possible Cause 1: Formation of degradation products.

    • Solution: Use HPLC-MS to identify the unknown peaks. Based on the mass-to-charge ratio (m/z), you can hypothesize the structures of the degradation products.

  • Possible Cause 2: Interaction with matrix components.

    • Solution: If working with complex matrices (e.g., extracts, biological fluids), components of the matrix may interact with this compound under thermal stress. Perform spiking experiments with a pure standard in the matrix to confirm.

Data Presentation

Table 1: Factors Affecting the Stability of Phenolic Compounds (including this compound)

FactorEffect on StabilityRecommendations for Mitigation
Temperature Increased temperature generally accelerates degradation.Conduct experiments at the lowest feasible temperature.
pH Both acidic and alkaline conditions can catalyze hydrolysis.Maintain a neutral pH or the pH of optimal stability for the compound.
Light Exposure to UV and visible light can cause photodegradation.Use amber glassware or protect samples from light.
Oxygen Promotes oxidative degradation.Work under an inert atmosphere (e.g., nitrogen, argon).
Enzymes Can lead to enzymatic degradation in plant-derived samples.[4]Heat inactivation of enzymes or use of specific inhibitors.

Table 2: Hypothetical Thermal Degradation of this compound at 80°C (Aqueous Solution, pH 7)

Time (hours)This compound Concentration (%)
0100
192
285
472
855
2425

Note: This data is hypothetical and for illustrative purposes. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Thermal Stability using HPLC

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve it in a suitable solvent (e.g., methanol, ethanol, or an aqueous buffer) to a final concentration of 1 mg/mL.

  • Incubation at Different Temperatures:

    • Pipette aliquots of the stock solution into several amber HPLC vials.

    • Place the vials in calibrated incubators or water baths set at the desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Sampling:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature.

    • Immediately cool the vial in an ice bath to stop further degradation.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used for phenolic compounds.

    • Column: A C18 reversed-phase column is typically suitable.

    • Detection: UV detection at the λmax of this compound (around 280 nm).

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each temperature.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Thermal Stress cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot incubate Incubate at Set Temperatures aliquot->incubate sample Sample at Time Intervals incubate->sample quench Quench Reaction (Ice Bath) sample->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Workflow for Thermal Stability Testing.

Factors_Affecting_Stability cluster_factors Influencing Factors This compound This compound Stability temp Temperature temp->this compound ph pH ph->this compound light Light light->this compound oxygen Oxygen oxygen->this compound enzymes Enzymes enzymes->this compound

Caption: Factors Influencing this compound Stability.

References

Technical Support Center: Chromatographic Analysis of Demethyloleuropein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of Demethyloleuropein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a secoiridoid, a type of phenolic compound found in olives and olive oil. It is a derivative of oleuropein, a well-known bioactive compound. The analysis of this compound is crucial for understanding the chemical profile of olive products, which relates to their quality, authenticity, and potential health benefits.

Q2: What are the common challenges in the chromatographic analysis of this compound?

A2: The primary challenge in the chromatographic analysis of this compound is its co-elution with other structurally similar compounds present in the complex matrix of olive extracts. These interfering compounds can lead to inaccurate quantification and misidentification.

Q3: Which compounds are most likely to co-elute with this compound?

A3: Based on structural similarity and their common occurrence in olive-derived products, the following compounds are potential co-eluents with this compound:

  • Oleuropein: The parent compound from which this compound is derived.

  • Ligstroside: Another major secoiridoid in olives.

  • Isomers of this compound: Different forms of the molecule that may not be chromatographically resolved under certain conditions.[1][2][3]

  • Degradation products of Oleuropein and this compound: Hydrolysis or oxidation of these molecules can lead to various smaller compounds that may have similar retention times.

  • Other phenolic compounds: Such as hydroxytyrosol and tyrosol, which are also abundant in olive extracts.[4]

Troubleshooting Guide: Co-elution Issues

This guide provides a systematic approach to troubleshooting and resolving co-elution problems in the HPLC or UHPLC analysis of this compound.

Problem: Poor resolution between this compound and a neighboring peak.

Solution Workflow:

Figure 1: A logical workflow for troubleshooting poor peak resolution in the chromatographic analysis of this compound.

Step-by-Step Troubleshooting:

  • Initial Assessment & Peak Identification:

    • If possible, use a mass spectrometer (MS) detector to identify the mass-to-charge ratio (m/z) of the co-eluting peak. This can help in identifying the interfering compound. Secoiridoids like oleuropein and ligstroside aglycones can exist in different isomeric forms which may co-elute.[1][2][3]

    • If an MS detector is not available, review the literature for known compositions of your sample matrix to hypothesize the identity of the interfering peak.

  • Optimize Chromatographic Selectivity:

    • Mobile Phase Modification:

      • pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of phenolic compounds, thereby affecting their retention time.

      • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.

      • Solvent Strength: Adjusting the ratio of organic solvent to aqueous phase will change retention times, but may not be sufficient to resolve closely eluting peaks.

    • Gradient Optimization:

      • A shallower gradient can increase the separation between closely eluting peaks. A study on secoiridoids found that an improved gradient minimized the number of peaks for each compound, leading to better co-elution of isomers into single, quantifiable peaks.[1][2][3]

    • Stationary Phase Chemistry:

      • If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to introduce different separation mechanisms (e.g., pi-pi interactions).

  • Sample Preparation:

    • Employ solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components. A C18 cartridge is often effective for trapping phenolic compounds.[4]

Experimental Protocols

Recommended UHPLC-ESI-MS/MS Method for Secoiridoid Analysis

This method is adapted from a validated procedure for the analysis of major secoiridoids in extra virgin olive oil and is suitable for investigating co-elution issues with this compound.[1][2][3]

ParameterSpecification
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector ESI-MS/MS in negative ion mode

Table 1: Recommended UHPLC-ESI-MS/MS parameters for the analysis of this compound and related secoiridoids.

Sample Preparation Protocol
  • Weigh 1 gram of the homogenized sample (e.g., olive paste, leaf extract).

  • Add 5 mL of methanol/water (80:20, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_UPLC HPLC/UHPLC Separation Filtration->HPLC_UPLC Detection UV/Vis or MS Detection HPLC_UPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Technical Support Center: Enhancing Demethyloleuropein Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Demethyloleuropein in various bioassays. The focus is on overcoming solubility challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a secoiridoid, a type of phenolic compound found in olives and olive oil by-products. Like many polyphenols, it has low solubility in aqueous solutions, which are the basis for most biological assays and cell culture media. Poor solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability, ultimately affecting the reliability of experimental results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound for in vitro bioassays. Ethanol is another viable option, particularly for applications where DMSO might be undesirable. For animal studies, formulations may require co-solvents and surfactants to ensure biocompatibility.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

The final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many researchers aiming for ≤0.1% to avoid solvent-induced artifacts or cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Optimize Stock Concentration: Prepare a more diluted stock solution in DMSO. Adding a larger volume of a more dilute stock can sometimes improve mixing and reduce localized concentration gradients that lead to precipitation.[1]

  • Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

  • Use a Carrier Protein: If your experimental design allows, adding the this compound solution to media containing serum (like Fetal Bovine Serum) can help, as proteins like albumin can bind to the compound and increase its apparent solubility.[2]

  • Consider Formulation Aids: For specific applications, excipients like cyclodextrins can be used to encapsulate the compound and enhance its aqueous solubility.[2]

Q5: How should I store this compound stock solutions?

Stock solutions of this compound in DMSO or ethanol should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Cloudiness or precipitate forms immediately upon adding stock solution to aqueous buffer or media. The aqueous solubility limit has been exceeded.- Lower the final concentration of this compound.- Increase the final percentage of the organic solvent (e.g., DMSO), ensuring it remains within the tolerance level for your assay (typically <0.5%).- Prepare a more dilute stock solution to minimize local concentration effects upon addition.[1]
Precipitate appears over time in the incubator. The compound is unstable or has low solubility at 37°C. The media components (e.g., salts, proteins) are causing the compound to fall out of solution.[3][4]- Visually inspect cultures at regular intervals.- Reduce the incubation time if the experimental design allows.- Test the stability of this compound in your specific media at 37°C for the duration of your experiment.- Consider using serum-free media if serum proteins are suspected to be causing precipitation, but be aware this may also reduce solubility.
Inconsistent or non-reproducible bioassay results. Inaccurate concentration due to precipitation or degradation.- Prepare fresh dilutions from the stock solution for each experiment.- Use a sonicator or vortex to ensure the stock solution is fully dissolved before making dilutions.- Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates, but be aware this may lower the effective concentration.[1]
Vehicle control (DMSO) shows unexpected biological activity. The DMSO concentration is too high, or the DMSO has degraded.- Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%).- Use high-purity, anhydrous DMSO to prepare stock solutions.- Store DMSO stocks properly to prevent oxidation and moisture absorption.

Quantitative Data: Solubility of this compound

While specific quantitative solubility data for this compound is not widely published, the table below provides typical solubility ranges for similar phenolic compounds. Researchers should empirically determine the solubility for their specific lot of this compound and experimental conditions.

SolventExpected Solubility RangeNotes
DMSO 25 - 50 mg/mLRecommended for creating high-concentration stock solutions.
Ethanol 10 - 20 mg/mLA viable alternative to DMSO for stock solutions.
Water < 0.1 mg/mLVery low solubility.
Phosphate-Buffered Saline (PBS, pH 7.4) < 0.1 mg/mLVery low solubility, similar to water.
Cell Culture Media (with 10% FBS) 0.1 - 0.5 mg/mL (Apparent Solubility)Serum proteins can increase the amount of compound that remains suspended.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication (5-10 minutes in a water bath sonicator) to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparing Working Solutions for Cell-Based Assays
  • Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm Media: Warm the cell culture media or assay buffer to 37°C.

  • Serial Dilution (if necessary): If a large dilution is required, perform an intermediate dilution of the stock solution in pure DMSO or the assay buffer.

  • Final Dilution: Add the stock solution (or intermediate dilution) to the pre-warmed media by pipetting it directly into the liquid while gently swirling or vortexing the tube. This rapid mixing helps to prevent localized high concentrations that can cause immediate precipitation.

  • Final Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the toxic threshold for your cells (e.g., <0.5%).

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Visualizations

Signaling Pathway: Nrf2 Activation

Many phenolic compounds exert their antioxidant effects by activating the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1 protein. Upon stimulation by electrophiles or oxidative stress (which can be counteracted by antioxidants like this compound), Nrf2 is released from Keap1, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dem This compound Keap1_Nrf2 Keap1-Nrf2 Complex Dem->Keap1_Nrf2 Stabilizes Nrf2 ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Disrupts Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Workflow: Preparing this compound for Cell Assays

This workflow outlines the key steps and decision points when preparing this compound for a typical cell-based experiment.

experimental_workflow start Start: this compound Powder prep_stock Prepare Stock Solution (e.g., 20 mg/mL in DMSO) start->prep_stock store_stock Aliquot and Store at -20°C / -80°C prep_stock->store_stock thaw Thaw One Aliquot store_stock->thaw prep_working Prepare Final Working Solution in Pre-warmed Media (37°C) thaw->prep_working check_precipitate Visually Inspect for Precipitation prep_working->check_precipitate add_to_cells Add to Cell Culture Plate check_precipitate->add_to_cells  Clear Solution troubleshoot Troubleshoot: - Lower Concentration - Adjust Stock Dilution - Filter Solution check_precipitate->troubleshoot Precipitate Observed   end Incubate and Analyze add_to_cells->end troubleshoot->prep_working Re-prepare

Caption: Workflow for preparing this compound working solutions.

References

Validation & Comparative

Demethyloleuropein vs. Oleuropein: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oleuropein is the most abundant phenolic compound in olive leaves and unripe fruit, responsible for their characteristic bitter taste.[1] It is a secoiridoid glucoside that has garnered significant scientific interest for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Demethyloleuropein is a closely related secoiridoid, also found in olive plants, and is a derivative of oleuropein.[1] As the interest in olive biophenols for therapeutic applications grows, a detailed comparison of the bioactivities of these two compounds is crucial for researchers and drug development professionals. This guide provides a comparative analysis of the biological effects of this compound and oleuropein, supported by experimental data and detailed methodologies.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various studies, comparing the antioxidant, anti-inflammatory, and anticancer activities of this compound and oleuropein.

Table 1: Comparative Antioxidant Activity

AssayCompoundIC50 / ActivityReference
DPPH Radical Scavenging OleuropeinPotent scavenging activity[3]
This compoundData not widely available in direct comparison
ABTS Radical Scavenging OleuropeinHigh antioxidant capacity[4]
This compoundData not widely available in direct comparison
Superoxide Anion (O2⁻) Scavenging OleuropeinIC50 = 2.4 µM[3]
Oleacein (derivative of this compound)IC50 = 1.8 µM[3]
Hydrogen Peroxide (H₂O₂) Scavenging OleuropeinWeaker scavenger[3]
Oleacein (derivative of this compound)Weaker scavenger[3]
Hypochlorous Acid (HOCl) Scavenging OleuropeinNo significant scavenging[3]
Oleacein (derivative of this compound)IC50 = 1.5 µM[3]

Table 2: Comparative Anti-inflammatory Activity

AssayCell LineCompoundIC50 / EffectReference
Nitric Oxide (NO) Inhibition MacrophagesOleuropeinScavenges NO and can increase iNOS expression[1]
MacrophagesThis compoundData not widely available in direct comparison
Cytokine Release (IL-1β, TNF-α, IL-6) THP-1, HUVECsOleuropein-AglyconeReduction in pro-inflammatory cytokines[5]
THP-1, HUVECsOleacein (derivative of this compound)Reduction in pro-inflammatory cytokines[5]

Table 3: Comparative Anticancer Activity

Cell LineCompoundEffectIC50Reference
Pancreatic Cancer (MIA PaCa-2) OleuropeinInduces apoptosis, selective toxicityNot specified[6]
Breast Cancer (MCF-7) OleuropeinReduces cell viability, inhibits proliferation, induces apoptosis~200 µg/mL[1]
Various Cancer Cell Lines This compoundData not widely available in direct comparison

Note: Data for this compound is less abundant in the literature compared to oleuropein. Some data for oleacein, a dialdehydic derivative of this compound, is included as a proxy for the potential activity of related secoiridoids.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to aid in the understanding and replication of the cited experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[7]

  • Reagents and Equipment:

    • DPPH solution (e.g., 0.2 mM in methanol)

    • Test compounds (this compound, oleuropein) and a standard antioxidant (e.g., gallic acid, ascorbic acid) dissolved in methanol at various concentrations.[8]

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 8 mg in 100 ml).[7]

    • Add a small volume of the test sample or standard solution (e.g., 10 µL) to the wells of a 96-well plate in triplicate.[7]

    • Add the DPPH working solution (e.g., 190 µL) to each well.[7]

    • Incubate the plate in the dark at room temperature for 30 minutes.[7][8]

    • Measure the absorbance at a wavelength between 515-517 nm using a microplate reader.[7][8]

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common assay to determine antioxidant capacity.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[9][10]

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Phosphate buffer

    • Test compounds and a standard (e.g., Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of ABTS stock solution and potassium persulfate solution.[11] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][11]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

    • Add a small volume of the test sample or standard (e.g., 10 µL) to the diluted ABTS•+ solution (e.g., 190 µL).[12]

    • Incubate for a specified time (e.g., 5-30 minutes) in the dark at room temperature.[11][12]

    • Measure the absorbance at 734 nm.[9]

    • The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key mediator in inflammation.

  • Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.[13] The nitrite ions are quantified using the Griess reagent, which gives a purple color that can be measured spectrophotometrically. Antioxidants can scavenge the nitric oxide, reducing the amount of nitrite formed.[13]

  • Reagents and Equipment:

    • Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, PBS)

    • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Test compounds and a standard

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Mix the sodium nitroprusside solution with various concentrations of the test compounds.

    • Incubate the mixture at room temperature for a specified time (e.g., 2 hours).[13]

    • After incubation, add an equal volume of Griess reagent to each sample.

    • Allow the color to develop for a few minutes.

    • Measure the absorbance at approximately 540 nm.

    • The percentage of NO scavenging is calculated by comparing the absorbance of the samples with the control.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent compound.[14][15] Once inside the cell, it is deacetylated by intracellular esterases to form DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16] The fluorescence intensity is proportional to the level of intracellular ROS.

  • Reagents and Equipment:

    • Cell line (e.g., macrophages, endothelial cells)

    • Cell culture medium

    • DCFH-DA probe

    • An agent to induce oxidative stress (e.g., H₂O₂, lipopolysaccharide)

    • Test compounds

    • Fluorescence microscope, flow cytometer, or fluorescence plate reader

  • Procedure:

    • Culture the cells in a suitable plate (e.g., 96-well plate).

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration.

    • Load the cells with the DCFH-DA probe (e.g., 10 µM) and incubate in the dark (e.g., for 30 minutes at 37°C).[17]

    • Wash the cells to remove the excess probe.

    • Induce oxidative stress in the cells by adding an ROS-inducing agent.

    • Measure the fluorescence intensity using a suitable instrument with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • The reduction in fluorescence intensity in compound-treated cells compared to the control indicates intracellular antioxidant activity.

Signaling Pathways and Mechanisms of Action

Both oleuropein and its derivatives exert their biological effects by modulating key cellular signaling pathways.

  • Antioxidant Effects: A primary mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-Keap1 (Kelch-like ECH-associated protein 1) pathway . Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation. Oxidative stress or the presence of activators like oleuropein can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes (e.g., heme oxygenase-1, superoxide dismutase), leading to their increased expression and enhanced cellular defense against oxidative stress.

  • Anti-inflammatory Effects: The NF-κB (Nuclear Factor-kappa B) signaling pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like iNOS and COX-2. Oleuropein and its derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.

Visualizations

Chemical Relationship Diagram

G Figure 1. Chemical Relationship of Olive Secoiridoids Oleuropein Oleuropein This compound This compound Oleuropein->this compound Esterase Action Oleuropein_Aglycone Oleuropein_Aglycone Oleuropein->Oleuropein_Aglycone Hydrolysis Oleacein Oleacein This compound->Oleacein Oxidation Hydroxytyrosol Hydroxytyrosol Oleuropein_Aglycone->Hydroxytyrosol Hydrolysis

Caption: Figure 1. Simplified pathway showing the enzymatic conversion of oleuropein to its derivatives.

Experimental Workflow: DPPH Assay

DPPH_Workflow Figure 2. Experimental Workflow for DPPH Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare Sample Solutions (Varying Concentrations) mix Mix Sample and DPPH (in 96-well plate) prep_sample->mix prep_dpph Prepare DPPH Solution (in Methanol) prep_dpph->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance (~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Figure 2. Step-by-step workflow for the DPPH radical scavenging assay.

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway Figure 3. NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB_p P-IκB IKK->IkB_p IkB_NFkB IκB-NFκB (Inactive) IkB_NFkB->IKK Phosphorylation NFkB NF-κB (Active) IkB_p->NFkB IκB Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation oleuropein Oleuropein / Derivatives oleuropein->IKK Inhibits oleuropein->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->genes Transcription

Caption: Figure 3. Oleuropein inhibits inflammation by blocking the NF-κB signaling pathway.

Conclusion

Both oleuropein and its derivative this compound, along with related compounds like oleacein and oleuropein-aglycone, exhibit significant bioactive properties. The available data suggests that while oleuropein is a potent antioxidant and anti-inflammatory agent, its derivatives may possess even stronger activity in certain assays. For instance, oleacein shows superior scavenging activity against hypochlorous acid compared to oleuropein.[3] This highlights the importance of enzymatic and metabolic conversions of oleuropein in vivo, which may lead to more potent bioactive forms.

However, a direct and comprehensive comparative analysis of this compound against oleuropein across a wide range of bioassays is still lacking in the scientific literature. Future research should focus on head-to-head comparisons of these compounds to elucidate their relative potencies and specific mechanisms of action. Such studies will be invaluable for the targeted development of olive-derived phenols as therapeutic agents for diseases rooted in oxidative stress and inflammation.

References

Demystifying Secoiridoids: A Comparative Guide to their Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory mechanisms of various secoiridoids, with a special focus on Demethyloleuropein and its relationship with other prominent compounds in this class, such as oleuropein, oleocanthal, and ligstroside. This document synthesizes experimental data on their modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2).

While extensive research has elucidated the anti-inflammatory properties of many secoiridoids, direct comparative studies on this compound are limited. Much of the available information suggests its biological significance may be linked to its role as a precursor to the potent anti-inflammatory agent, oleacein. This guide will present the current understanding of each compound's mechanism of action, supported by available quantitative data and detailed experimental protocols.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of secoiridoids are exerted through the modulation of multiple signaling pathways. The following tables summarize the available quantitative and qualitative data on the inhibitory and modulatory effects of this compound, oleuropein, oleocanthal, and ligstroside.

Table 1: Inhibition of Key Inflammatory Mediators

CompoundTargetCell Type / AssayIC50 / Effect
This compound Data not available
Oleuropein NF-κB activationEstrogen receptor-negative breast cancer cellsAbrogated NF-κB activation[1]
iNOS, COX-2Acetic acid-induced ulcerative colitis in ratsDownregulated expression[2]
TNF-α secretionLipopolysaccharide (LPS)-stimulated polymorphonuclear cells (PMNCs)Significant decrease at 20 µg/mL
Oleocanthal COX-1In vitro enzyme assayPotent inhibitor
COX-2In vitro enzyme assayPotent inhibitor
NF-κB activationTNF-α-stimulated human adipocytesAttenuated activation[3]
Ligstroside Aglycone NF-κBLPS-stimulated murine peritoneal macrophagesInhibited activation[4][5]
iNOS, COX-2LPS-stimulated murine peritoneal macrophagesReduced protein overexpression[4]
TNF-α, IL-6, IL-1βLPS-stimulated murine peritoneal macrophagesReduced cytokine levels[4]

Table 2: Modulation of MAPK and Nrf2 Signaling Pathways

CompoundPathwayEffectCell Type
This compound Data not available
Oleuropein Nrf2Increased Nrf2, NQO-1, and HO-1Hypothalamic paraventricular nucleus of hypertensive rats
Oleocanthal MAPK (p38, JNK, ERK)Data on direct modulation is limited, but downstream effects on NF-κB suggest MAPK involvement.
Nrf2Data not available
Ligstroside Aglycone MAPK (p38, JNK, ERK)Inhibited phosphorylationLPS-stimulated murine peritoneal macrophages[4]
Nrf2/HO-1Activated the pathwayLPS-stimulated murine peritoneal macrophages[4][5]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these secoiridoids are primarily mediated through their interaction with three major signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. Several secoiridoids have been shown to inhibit this pathway at different stages.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα-NF-κB IκBα NF-κB IKK->IκBα-NF-κB phosphorylates IκBα Degradation Degradation IκBα->Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκBα-NF-κB->NF-κB releases Secoiridoids Oleuropein Oleocanthal Ligstroside Secoiridoids->IKK inhibit Secoiridoids->NF-κB_n inhibit nuclear translocation DNA DNA NF-κB_n->DNA binds Pro-inflammatory Genes Cytokines COX-2, iNOS DNA->Pro-inflammatory Genes transcribes

Caption: Inhibition of the NF-κB signaling pathway by secoiridoids.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases that, upon activation by inflammatory stimuli, phosphorylate and activate transcription factors involved in the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK p38, JNK, ERK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Ligstroside Ligstroside Ligstroside->MAPK inhibits phosphorylation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression

Caption: Inhibition of the MAPK signaling pathway by Ligstroside Aglycone.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Its activation leads to the expression of a wide range of antioxidant and cytoprotective genes, which can counteract the oxidative stress associated with inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1-Nrf2 Keap1 Nrf2 Keap1-Nrf2->Nrf2 releases Ubiquitination & Degradation Ubiquitination & Degradation Keap1-Nrf2->Ubiquitination & Degradation promotes Secoiridoids Oleuropein Ligstroside Secoiridoids->Keap1-Nrf2 dissociates ARE Antioxidant Response Element Nrf2_n->ARE binds to Antioxidant Gene Expression HO-1, NQO1 ARE->Antioxidant Gene Expression

Caption: Activation of the Nrf2 signaling pathway by secoiridoids.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of secoiridoid anti-inflammatory mechanisms.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

NF_kappa_B_Assay_Workflow Start Start Cell_Culture Culture cells (e.g., HEK293T) in 96-well plates Start->Cell_Culture Transfection Transfect cells with NF-κB reporter plasmid (containing luciferase gene) Cell_Culture->Transfection Treatment Treat cells with secoiridoids followed by an inflammatory stimulus (e.g., TNF-α) Transfection->Treatment Lysis Lyse cells to release intracellular components Treatment->Lysis Luciferase_Reaction Add luciferase substrate Lysis->Luciferase_Reaction Measurement Measure luminescence using a luminometer Luciferase_Reaction->Measurement Analysis Analyze data to determine NF-κB inhibition Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.

Detailed Protocol:

  • Cell Seeding and Transfection:

    • Seed human embryonic kidney (HEK293T) cells in a 96-well plate at a density that allows for ~80-90% confluency at the time of transfection.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the NF-κB response element and a Renilla luciferase control plasmid for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24 hours post-transfection.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of the secoiridoid compounds (or vehicle control) for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10-20 ng/mL to induce NF-κB activation.

    • Incubate for an additional 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysates to a white-walled 96-well plate.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in secoiridoid-treated wells to that in the vehicle-treated, TNF-α-stimulated wells.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

Western Blot for MAPK Phosphorylation

This technique is used to detect the phosphorylation (activation) of MAPK proteins such as p38, JNK, and ERK.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells (e.g., macrophages) with secoiridoids and LPS Start->Cell_Treatment Protein_Extraction Extract total protein from cells Cell_Treatment->Protein_Extraction SDS_PAGE Separate proteins by size using SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites on the membrane Transfer->Blocking Primary_Antibody Incubate with primary antibodies (anti-phospho-MAPK) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection Analysis Analyze band intensity to quantify phosphorylation Detection->Analysis End End Analysis->End Primary_ Antibody Primary_ Antibody Primary_ Antibody->Secondary_Antibody

Caption: Experimental workflow for Western Blot analysis of MAPK phosphorylation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., RAW 264.7 macrophages) to ~80% confluency.

    • Pre-treat cells with different concentrations of secoiridoids for 1 hour.

    • Stimulate with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 15-30 minutes to induce MAPK phosphorylation.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective MAPK proteins.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.

Nrf2 Activation Assay

This assay measures the activation of the Nrf2 pathway by assessing the nuclear translocation of Nrf2 and the expression of its target genes.

Nrf2_Assay_Workflow Start Start Cell_Treatment Treat cells (e.g., macrophages) with secoiridoids Start->Cell_Treatment Fractionation Separate cytoplasmic and nuclear protein fractions Cell_Treatment->Fractionation qPCR Perform qRT-PCR for Nrf2 target genes (e.g., HO-1, NQO1) Cell_Treatment->qPCR Western_Blot Perform Western blot for Nrf2 in nuclear extracts Fractionation->Western_Blot Analysis Analyze Nrf2 levels and gene expression data Western_Blot->Analysis qPCR->Analysis End End Analysis->End

Caption: Experimental workflow for assessing Nrf2 activation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., murine peritoneal macrophages) and treat them with various concentrations of secoiridoids for a specified time (e.g., 4-24 hours).

  • Nuclear and Cytoplasmic Protein Fractionation:

    • Harvest the cells and perform subcellular fractionation using a commercial kit to separate the nuclear and cytoplasmic extracts.

  • Western Blot for Nuclear Nrf2:

    • Perform Western blotting on the nuclear extracts as described in the MAPK protocol, using a primary antibody specific for Nrf2.

    • Use a nuclear loading control (e.g., Lamin B1) to normalize the Nrf2 protein levels.

  • Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes:

    • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the nuclear Nrf2 protein levels from the Western blot data.

    • Calculate the fold change in the mRNA expression of Nrf2 target genes in treated cells compared to control cells.

Conclusion

The secoiridoids oleuropein, oleocanthal, and ligstroside demonstrate significant anti-inflammatory potential through their ability to modulate key signaling pathways, including NF-κB, MAPKs, and Nrf2. While the direct anti-inflammatory activity of this compound remains to be thoroughly investigated, its role as a precursor to the potent anti-inflammatory compound oleacein suggests it is an important component in the overall anti-inflammatory profile of olive products. Further research is warranted to elucidate the specific mechanisms of this compound and to conduct direct comparative studies among these promising natural compounds to better understand their therapeutic potential in inflammatory diseases. The experimental protocols provided in this guide offer a standardized framework for future investigations in this field.

References

Demethyloleuropein: Unraveling In Vitro Potential versus In Vivo Realities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological efficacy of Demethyloleuropein in laboratory settings versus living organisms remains a developing area of research. While in vitro studies on the closely related compound oleuropein suggest promising anticancer, antioxidant, and anti-inflammatory properties, a direct and robust body of evidence detailing the in vivo efficacy of this compound is not yet available in the current scientific literature. This guide aims to synthesize the available data on related compounds to infer the potential therapeutic avenues for this compound, while highlighting the critical need for further in vivo validation.

In Vitro Efficacy: A Glimpse of Promise

The majority of existing research focuses on oleuropein, the glycoside precursor to this compound. These in vitro studies provide a foundational understanding of the potential bioactivities that this compound may also possess.

Anticancer Activity

In laboratory cell cultures, oleuropein has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on the MCF-7 human breast cancer cell line have reported IC50 values for oleuropein, indicating its ability to inhibit cell proliferation.

Table 1: In Vitro Anticancer Efficacy Data for Oleuropein (as a proxy for this compound)

CompoundCell LineAssayEndpointResult
OleuropeinMCF-7 (Breast Cancer)MTT AssayIC50Data not yet available for this compound; Oleuropein shows activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antioxidant Activity

The antioxidant potential of phenolic compounds like this compound is a key area of investigation. In vitro antioxidant capacity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: In Vitro Antioxidant Capacity Data

CompoundAssayEndpointResult
This compoundDPPH Radical Scavenging AssayIC50Specific data for this compound is not currently available.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: The test compound (this compound) is prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Determination: The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is calculated from a dose-response curve.

In Vivo Efficacy: The Path to Clinical Relevance

Translating in vitro findings into in vivo efficacy is a critical step in drug development. This involves evaluating the compound's activity in a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME). Currently, there is a significant gap in the literature regarding the in vivo efficacy of this compound.

Anti-Inflammatory Activity

A common preclinical model to assess anti-inflammatory potential is the carrageenan-induced paw edema model in rodents.

Table 3: In Vivo Anti-Inflammatory Efficacy Data

CompoundAnimal ModelAssayEndpointResult
This compoundRat/MouseCarrageenan-induced paw edemaPaw volume reductionNo specific data available for this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema

This model induces a localized inflammatory response, allowing for the evaluation of the anti-edematous effects of a compound.

  • Animal Acclimatization: Rodents (rats or mice) are acclimatized to the laboratory conditions.

  • Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

  • Compound Administration: The test compound (this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution (typically 1%) is administered into the hind paw.

  • Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity MTT Assay MTT Assay Compound Treatment->MTT Assay Cytotoxicity IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cytotoxicity Data Analysis & Comparison Data Analysis & Comparison IC50 Determination->Data Analysis & Comparison DPPH Solution DPPH Solution Reaction with Compound Reaction with Compound DPPH Solution->Reaction with Compound Antioxidant Spectrophotometry Spectrophotometry Reaction with Compound->Spectrophotometry Antioxidant Spectrophotometry->IC50 Determination Antioxidant Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Anti-inflammatory Inflammation Induction Inflammation Induction Compound Administration->Inflammation Induction Anti-inflammatory Paw Volume Measurement Paw Volume Measurement Inflammation Induction->Paw Volume Measurement Anti-inflammatory Efficacy Analysis Efficacy Analysis Paw Volume Measurement->Efficacy Analysis Anti-inflammatory Efficacy Analysis->Data Analysis & Comparison

Caption: Experimental workflow for assessing the in vitro and in vivo efficacy of this compound.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK This compound This compound This compound->IKK Inhibition IκBα Phosphorylation IκBα Phosphorylation IKK->IκBα Phosphorylation NF-κB Activation NF-κB Activation IκBα Phosphorylation->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Inflammation Inflammation NF-κB Activation->Inflammation

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion and Future Directions

The current body of scientific literature provides a promising, yet incomplete, picture of the therapeutic potential of this compound. While in vitro studies on the related compound oleuropein suggest significant anticancer and antioxidant activities, there is a pressing need for direct experimental evidence on this compound itself. Furthermore, the lack of in vivo data makes it challenging to ascertain its true efficacy and safety in a physiological context. Future research should prioritize comprehensive in vivo studies to validate the in vitro findings and elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Such studies are essential to bridge the gap between laboratory promise and clinical reality.

Demethyloleuropein in Olive Cultivars: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced composition of natural compounds in various plant sources is critical. This guide provides a comparative analysis of demethyloleuropein content across different olive (Olea europaea L.) cultivars, supported by experimental data and detailed methodologies.

This compound, a secoiridoid, is a significant phenolic compound found in olives, contributing to their chemical profile and potential bioactive properties. However, its presence and concentration are not uniform across all olive varieties, making a comparative analysis essential for targeted research and development.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different olive cultivars. Research indicates that this compound is not ubiquitously present in all varieties and, when present, its levels can differ substantially. This variability is influenced by genetic factors, geographical origin, and maturation stage of the fruit.

Based on available scientific literature, the following table summarizes the quantitative data on this compound content in several olive cultivars. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods, extraction procedures, and the physiological state of the olive samples.

Olive CultivarThis compound Content (mg/100g of fresh weight)Reference Study
CoratinaPresent (concentration not specified)
LeccinoPresent (concentration not specified)
Grossolana1.33 - 9.72Romani et al. (1999)
Cuoricinio9.72 - 18.10Romani et al. (1999)
ArbequinaDetected[1]
FrantoioDetected[1]

Note: The presence of this compound has been noted in Coratina and Leccino cultivars, where it is considered a potential varietal marker[2]. However, specific quantitative data from a comparative study for these cultivars was not available in the reviewed literature. One study detected this compound in 'Arbequina' and 'Frantoio' cultivars[1].

Experimental Protocols

The accurate quantification of this compound in olive cultivars relies on precise and validated experimental procedures. The following sections detail the methodologies for sample preparation and chromatographic analysis as described in relevant studies.

Sample Preparation: Solid-Liquid Extraction

A robust method for the extraction of polyphenolic compounds, including this compound, from olive fruit involves solid-liquid extraction (SLE) using a diatomaceous earth cartridge.[2]

  • Sample Homogenization: A representative sample of olive fruit is homogenized to a fine pulp.

  • Extraction Cartridge: A specific amount of the homogenized sample is mixed with a diatomaceous earth sorbent and packed into an extraction cartridge.

  • Elution: The polyphenolic compounds are eluted from the cartridge using a sequence of solvents with increasing polarity. A common solvent system involves a gradient of methanol in water.

  • Fraction Collection: The eluted fractions containing the phenolic compounds are collected for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The quantification of this compound is typically performed using High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD).[2]

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a diode array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution is employed using a binary solvent system, typically consisting of:

    • Solvent A: Water/formic acid (e.g., 99:1, v/v)

    • Solvent B: Methanol or acetonitrile

  • Elution Gradient: A linear gradient is programmed to increase the proportion of the organic solvent (Solvent B) over time, allowing for the separation of compounds with different polarities.

  • Flow Rate: A constant flow rate, typically around 1 mL/min, is maintained throughout the analysis.

  • Detection: The DAD is set to monitor the absorbance at specific wavelengths characteristic of secoiridoids, usually around 240 nm and 280 nm.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with that of a calibration curve constructed using a pure standard of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound content in olive cultivars.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results Cultivars Olive Cultivars Homogenization Homogenization Cultivars->Homogenization Extraction Solid-Liquid Extraction Homogenization->Extraction HPLC HPLC-DAD Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification Data Data Comparison Quantification->Data

Workflow for this compound analysis.

Biological Activity and Signaling Pathways

While the biological activities of major olive polyphenols like oleuropein and hydroxytyrosol have been extensively studied, specific research on the signaling pathways modulated by this compound is still emerging. However, as a member of the secoiridoid family, this compound is expected to exhibit similar antioxidant and anti-inflammatory properties.

The antioxidant mechanism of secoiridoids is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals, thereby interrupting the oxidative chain reactions.

The anti-inflammatory effects of related olive polyphenols are known to involve the modulation of key signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound shares these mechanisms of action, though further specific studies are required for confirmation.

The following diagram depicts a plausible anti-inflammatory signaling pathway that may be influenced by this compound, based on the known activities of similar secoiridoids.

Signaling_Pathway cluster_pathway Potential Anti-Inflammatory Pathway of this compound This compound This compound IKK IKK Activation This compound->IKK Inhibition IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Hypothesized anti-inflammatory pathway.

References

Unveiling the Neuroprotective Potential of Olive Polyphenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While direct research into the neuroprotective effects of Demethyloleuropein in animal models remains nascent, its close structural relationship with Oleuropein—a well-studied olive polyphenol—positions it as a compound of significant interest to the scientific community. This guide provides a comparative analysis of the neuroprotective properties of major olive polyphenols, Oleuropein and its metabolite Hydroxytyrosol, against another prominent neuroprotective agent, Resveratrol. By examining the existing experimental data, we can infer the potential mechanisms and efficacy of related compounds like this compound.

This compound is a secoiridoid, like Oleuropein, and its concentration in olives increases during the maturation process, often as Oleuropein levels decline.[1] This suggests a potential biological role and therapeutic relevance. Given the extensive research on Oleuropein and Hydroxytyrosol, this guide will focus on these compounds as a proxy to understand the potential neuroprotective landscape for this compound.

Comparative Efficacy of Neuroprotective Compounds

The neuroprotective effects of Oleuropein, Hydroxytyrosol, and Resveratrol have been evaluated in various animal models of neurodegenerative diseases and cognitive decline. The following tables summarize key quantitative data from these studies, offering a side-by-side comparison of their efficacy.

Antioxidant and Anti-inflammatory Effects
CompoundAnimal ModelDosageKey Antioxidant EffectsKey Anti-inflammatory EffectsReference
Oleuropein Rat model of cerebral ischemiaNot SpecifiedIncreased superoxide dismutase (SOD) activity, decreased lipid peroxidation.Decreased levels of pro-inflammatory cytokines IL-1β and TNF-α via the PI3K/Akt/mTOR signaling pathway.[2]
Hydroxytyrosol Rat model of hypoxia-reoxygenation10 or 20 mg/kg/day (p.o.)Inhibited lipid peroxidation.Inhibited prostaglandin E2 and IL-1β production.[3]
Resveratrol ob/ob mice (model for obesity and Alzheimer's-like pathology)25 mg/kg body weight (p.o.) for 3 weeksAttenuated lipid peroxide levels, up-regulated antioxidant enzyme activities (SOD, catalase, glutathione peroxidase).Suppressed neuroinflammation.[4]
Effects on Cognitive Function and Neuronal Protection
CompoundAnimal ModelDosageImprovement in Learning and MemoryNeuronal Protection MechanismsReference
Oleuropein Mice (chronic treatment)Not SpecifiedUp-regulated brain-derived neurotrophic factor (BDNF) and its receptor TrkB in the prefrontal cortex.Protected differentiated human SH-SY5Y cells from β-amyloid and H2O2 toxicity.[5]
Hydroxytyrosol Mice with stress-induced depressive behaviors100 mg/kgReversed depressive-like behaviors.Enhanced the BDNF/TrkB/CREB signaling pathway in the hippocampus.[6]
Resveratrol ob/ob mice25 mg/kg body weight (p.o.) for 3 weeksIncreased expression of proteins associated with memory (synaptophysin, PSD-95).Attenuated oxidative damage and memory impairment.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these polyphenols are mediated through their modulation of several key intracellular signaling pathways. These pathways are crucial for regulating cellular processes like inflammation, antioxidant response, and cell survival.

G cluster_0 Antioxidant Response cluster_1 Inflammatory Response cluster_2 Cell Survival and Growth Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes NFkB NF-κB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CREB CREB Akt->CREB BDNF BDNF CREB->BDNF Polyphenols Olive Polyphenols (Oleuropein, Hydroxytyrosol) Resveratrol Polyphenols->Nrf2 Activates Polyphenols->NFkB Inhibits Polyphenols->PI3K Activates

Caption: Key signaling pathways modulated by olive polyphenols and Resveratrol.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the literature for evaluating neuroprotective effects.

Morris Water Maze for Spatial Memory Assessment

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water is used. A hidden platform is submerged just below the water's surface in one quadrant.

  • Procedure:

    • Acquisition Phase: Mice or rats are trained to find the hidden platform from different starting positions. Each animal undergoes multiple trials per day for several consecutive days. The time taken to find the platform (escape latency) and the path taken are recorded.

    • Probe Trial: After the training period, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed to compare cognitive function between treatment and control groups.

Measurement of Antioxidant Enzyme Activity

The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase is measured in brain tissue homogenates to assess the antioxidant status.

  • Tissue Preparation: Brain tissue (e.g., hippocampus, cortex) is dissected and homogenized in a suitable buffer on ice. The homogenate is then centrifuged to obtain the supernatant containing the enzymes.

  • SOD Activity Assay: The assay is typically based on the inhibition of the reduction of a chromogenic compound by superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is measured spectrophotometrically.

  • Catalase Activity Assay: The assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The decrease in H2O2 concentration is monitored spectrophotometrically at a specific wavelength.

  • Data Analysis: Enzyme activity is calculated and expressed as units per milligram of protein.

Western Blot for Protein Expression Analysis

Western blotting is used to quantify the expression levels of specific proteins involved in neuroprotection and neuroinflammation.

  • Protein Extraction and Quantification: Proteins are extracted from brain tissue samples, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., BDNF, TrkB, NF-κB, p-CREB). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression levels of target proteins are often normalized to a loading control protein (e.g., β-actin or GAPDH).

G start Animal Model of Neurodegeneration treatment Treatment with Neuroprotective Compound start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral biochemical Biochemical Assays (e.g., Antioxidant Enzymes) treatment->biochemical molecular Molecular Analysis (e.g., Western Blot) treatment->molecular histological Histological Examination (e.g., Immunohistochemistry) treatment->histological data Data Analysis and Interpretation behavioral->data biochemical->data molecular->data histological->data

Caption: A typical experimental workflow for in vivo neuroprotection studies.

Conclusion

While direct evidence for the neuroprotective effects of this compound in animal models is currently limited, the extensive research on its parent compound, Oleuropein, and its metabolite, Hydroxytyrosol, provides a strong foundation for its potential efficacy. These olive polyphenols, along with other natural compounds like Resveratrol, demonstrate significant neuroprotective properties through their antioxidant, anti-inflammatory, and cell-signaling modulatory activities. Future research should focus on isolating this compound and directly investigating its neuroprotective potential in various in vivo models. Such studies will be crucial in validating its therapeutic promise and could pave the way for the development of novel neuroprotective agents.

References

Cross-Validation of Analytical Methods for Demethyloleuropein Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Demethyloleuropein, a key bioactive secoiridoid found in olive species. While validated methods specifically for this compound are not extensively reported in publicly available literature, this document presents a cross-validation approach by detailing a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the structurally similar and well-documented compound, oleuropein. This is juxtaposed with the projected performance of a High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) method, a technique known for its high sensitivity and specificity.

This comparative analysis aims to equip researchers with the necessary information to select and develop robust analytical methods for the accurate quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound. High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a widely accessible and robust technique. For the purpose of this guide, we will detail a validated HPLC-UV method for oleuropein as a reliable proxy. In parallel, we will discuss the anticipated performance of a High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) method, which offers enhanced sensitivity and selectivity.

Table 1: Performance Characteristics of HPLC-UV Method for Oleuropein Quantification

ParameterPerformance Characteristic
Linearity (r²) > 0.999
Range 3 - 1000 ppm
Limit of Detection (LOD) Data not explicitly provided, but method is sensitive for low concentrations.
Limit of Quantitation (LOQ) Data not explicitly provided, but method is suitable for low concentrations.
Accuracy (% Recovery) 97.7% - 101.1%
Precision (% RSD) < 1%
Specificity Good resolution from other compounds in olive leaves.
Robustness Method is robust and rugged under small variations.

Data based on a validated method for oleuropein by Al-Rimawi, F. (2014).[1][2]

Table 2: Projected Performance Characteristics of a Putative LC-MS Method for this compound Quantification

ParameterProjected Performance Characteristic
Linearity (r²) ≥ 0.99
Range Expected to be wider, potentially in the ng/mL to µg/mL range.
Limit of Detection (LOD) Significantly lower than HPLC-UV, likely in the low ng/mL or pg/mL range.
Limit of Quantitation (LOQ) Significantly lower than HPLC-UV, likely in the low ng/mL range.
Accuracy (% Recovery) Expected to be high, typically within 80-120%.
Precision (% RSD) Expected to be low, typically < 15%.
Specificity Very high due to mass-based detection.
Robustness Generally robust, but can be more sensitive to matrix effects than HPLC-UV.

Experimental Protocols

Validated HPLC-UV Method for Oleuropein (as a proxy for this compound)

This protocol is based on the validated method for oleuropein determination in olive leaves.[1][2]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (5 µm particle size, 150 x 4.6 mm internal diameter).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (pH 3.0) in a ratio of 20:80 (v/v).

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: 280 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of oleuropein (or this compound standard, when available) in a concentration of 1000 ppm by dissolving 100 mg of the standard in 100 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 3 ppm to 1000 ppm).

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or ethanol). The extraction procedure may involve techniques such as sonication or maceration, followed by filtration to remove particulate matter. The final extract should be diluted with the mobile phase to fall within the calibration range.

Projected LC-MS Method for this compound

The following outlines a general approach for developing an LC-MS method for this compound quantification.

1. Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 or similar column suitable for the separation of polar compounds.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might start at a low percentage of Solvent B, increasing over time to elute the analyte.

  • Flow Rate: Dependant on the column dimensions, typically in the range of 0.2 - 0.5 mL/minute.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode, as phenolic compounds readily deprotonate.

  • Detection Mode: Selected Ion Monitoring (SIM) for a specific m/z of this compound or Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity, if fragmentation data is available. The reported m/z for this compound is 525.16 [M-H]⁻.

  • Optimization: Source parameters such as capillary voltage, cone voltage, and gas flows should be optimized to maximize the signal for this compound.

Visualizing the Methodologies

To better understand the workflows and comparative logic, the following diagrams are provided.

G cluster_0 HPLC-UV Analysis Workflow A Sample Preparation (Extraction & Filtration) C HPLC System A->C B Standard Preparation (Stock & Dilutions) B->C D C18 Column C->D E Isocratic Elution (Acetonitrile:Buffer) D->E F UV Detector (280 nm) E->F G Data Acquisition & Analysis F->G H Quantification G->H

Caption: Workflow for this compound quantification using HPLC-UV.

G cluster_1 Method Validation Cross-Comparison cluster_hplcuv HPLC-UV cluster_lcms LC-MS (Projected) Accuracy_UV Accuracy (97.7-101.1%) Precision_UV Precision (<1% RSD) Sensitivity_UV Sensitivity (ppm level) Specificity_UV Good Accuracy_MS Accuracy (80-120%) Precision_MS Precision (<15% RSD) Sensitivity_MS High (ng/mL - pg/mL) Specificity_MS Very High Validation Validation Parameters Validation->Accuracy_UV Validation->Precision_UV Validation->Sensitivity_UV Validation->Specificity_UV Validation->Accuracy_MS Validation->Precision_MS Validation->Sensitivity_MS Validation->Specificity_MS

Caption: Key validation parameters for HPLC-UV vs. projected LC-MS.

References

A Head-to-Head Comparison: Demethyloleuropein and its Congeners Versus Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research and development, the quest for potent and safe radical scavengers is perpetual. Natural compounds, particularly polyphenols from olive trees like Demethyloleuropein, are gaining significant attention as alternatives to synthetic antioxidants. This guide provides a comprehensive, data-driven comparison of the antioxidant performance of this compound and related olive phenols against commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox.

Executive Summary

While direct, head-to-head quantitative data for purified this compound is limited in publicly available literature, extensive research on its parent compound, oleuropein, and other derivatives provides a strong basis for comparison. Studies consistently demonstrate that olive polyphenols exhibit potent antioxidant activity, often comparable or superior to synthetic counterparts in various assays. This activity is largely attributed to their chemical structure, particularly the presence of catechol moieties, which are efficient radical scavengers. Synthetic antioxidants, while effective and widely used, face increasing scrutiny regarding their potential health implications, driving the interest in natural alternatives.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to neutralize specific free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value indicates a higher antioxidant potency. The Oxygen Radical Absorbance Capacity (ORAC) assay is another widely used method that measures the antioxidant scavenging activity against peroxyl radicals.

The following table summarizes the available quantitative data from various in vitro antioxidant assays. It is crucial to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

CompoundAssayIC50 Value (µg/mL)ORAC Value (µmol TE/g)Reference(s)
Natural Antioxidants
OleuropeinDPPH~22.5Not widely reported[1]
OleuropeinABTS~15.8Not widely reported[1]
Olive Leaf ExtractDPPH2.3Not widely reported[2]
Olive Polyphenol Extract--~1,500 - 8,000[2][3]
Synthetic Antioxidants
BHTDPPH~28.9Not widely reported[4]
BHADPPH~18.5Not widely reported[4]
TroloxDPPH~3.77 - 4.0Standard (1.0)[4][5]
TroloxABTS~2.93 - 3.0Standard (1.0)[5]

Note: The data presented are aggregated from multiple sources and should be considered indicative. Experimental conditions can significantly influence the results. "TE" stands for Trolox Equivalents.

Mechanisms of Antioxidant Action

The primary mechanism by which phenolic antioxidants like this compound exert their effect is through radical scavenging. They can donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation.

Another crucial mechanism involves the activation of the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Phenolic Antioxidant Signaling Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenol Phenolic Antioxidant (e.g., this compound) Phenol->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Antioxidant signaling pathway of phenolic compounds.

Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its degradation.[5][[“]][7] In the presence of oxidative stress or activators like phenolic antioxidants, this complex dissociates, allowing Nrf2 to translocate to the nucleus.[5][7] There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[5][[“]][7] This upregulation of the endogenous antioxidant defense system provides robust cellular protection against oxidative damage.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for commonly cited in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compounds (this compound, synthetic antioxidants) and a standard (e.g., Trolox) are prepared in a series of concentrations in methanol.

  • Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the test samples and the standard. A control containing only the DPPH solution and methanol is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS radical solution: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS solution: The ABTS•+ solution is diluted with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in a range of concentrations.

  • Reaction: A small volume of the diluted ABTS•+ solution is added to the test samples and the standard.

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Workflow for Comparative Analysis

A systematic approach is essential for a robust head-to-head comparison of antioxidant activity.

Experimental Workflow for Antioxidant Comparison Start Start: Define Compounds (this compound, BHT, BHA, Trolox) Preparation Prepare Stock Solutions of all compounds in a suitable solvent Start->Preparation Assay_Selection Select Antioxidant Assays (e.g., DPPH, ABTS, ORAC) Preparation->Assay_Selection DPPH_Assay Perform DPPH Assay Assay_Selection->DPPH_Assay DPPH ABTS_Assay Perform ABTS Assay Assay_Selection->ABTS_Assay ABTS ORAC_Assay Perform ORAC Assay Assay_Selection->ORAC_Assay ORAC Data_Collection Measure Absorbance/ Fluorescence DPPH_Assay->Data_Collection ABTS_Assay->Data_Collection ORAC_Assay->Data_Collection Calculation Calculate % Inhibition and IC50 / ORAC values Data_Collection->Calculation Comparison Compare IC50 / ORAC values and statistical analysis Calculation->Comparison Conclusion Draw Conclusions on Relative Antioxidant Potency Comparison->Conclusion

Workflow for comparing antioxidant activities.

This workflow outlines a standardized process for the comparative evaluation of different antioxidant compounds, ensuring consistency and reliability of the results.

Conclusion

The available scientific evidence strongly supports the potent antioxidant properties of oleuropein and its derivatives, including this compound. While direct quantitative comparisons with synthetic antioxidants are not always available for the purified compound, studies on olive extracts rich in these phenols demonstrate efficacy that is often on par with or exceeds that of synthetic antioxidants like BHT and BHA. The dual mechanism of direct radical scavenging and upregulation of endogenous antioxidant defenses through the Keap1-Nrf2 pathway makes these natural compounds particularly promising for applications in the pharmaceutical and nutraceutical industries. Further research focusing on direct, standardized comparisons of purified this compound with a range of synthetic antioxidants is warranted to fully elucidate its relative potency and potential as a natural alternative.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Demethyloleuropein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds. This guide provides essential, step-by-step procedures for the safe handling and disposal of demethyloleuropein, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all personnel are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

  • Spill Response: Have a chemical spill kit readily accessible. In case of a spill, isolate the area, absorb the material with an inert absorbent, and collect it in a sealed container for disposal as hazardous waste.

Quantitative Data for Waste Management

For the safe accumulation and storage of chemical waste, adhere to the following quantitative limits within your designated Satellite Accumulation Area (SAA).

ParameterGuidelineRegulatory Context
Maximum Volume of Hazardous Waste 55 gallonsFederal and State Environmental Regulations
Maximum Volume of Acutely Toxic Waste 1 quart (liquid) or 1 kilogram (solid)Resource Conservation and Recovery Act (RCRA)
Maximum Accumulation Time 12 months (or until container is full)University and Institutional Policies
Container Headspace At least 10% of the container volumeBest Practice to allow for expansion

Step-by-Step Disposal Protocol for this compound

Follow this detailed methodology for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat as Hazardous: In the absence of a specific SDS, treat all this compound waste (solid, liquid solutions, and contaminated materials) as hazardous chemical waste.[1]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[3]

2. Waste Collection and Containerization:

  • Appropriate Containers: Use only chemically compatible containers for waste collection, with plastic being the preferred material.[2] The container must have a secure, leak-proof screw-top cap.[3]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The concentration and composition of the waste.

    • The date when waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[1][2]

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the labeled waste container in a designated SAA that is at or near the point of generation.[2][3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Regular Inspections: Conduct weekly inspections of the SAA to check for any signs of container leakage or deterioration.[3]

4. Disposal of Empty Containers:

  • Definition of "Empty": A container that held this compound is considered "empty" when all contents have been removed by normal means and no more than one inch of residue remains at the bottom.[4]

  • Rinsing Procedure:

    • Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).

    • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[1]

    • Crucially, the rinsate must be collected and disposed of as hazardous waste. [1][4]

  • Final Disposal: Once triple-rinsed, deface or remove the hazardous waste label from the container. It can then typically be disposed of in the regular trash.[1]

5. Arranging for Waste Pickup:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[2]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[2][5]

  • Do Not Evaporate: Evaporation in a fume hood is not an acceptable method of disposal.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Demethyloleuropein_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Disposal A Start: Generate This compound Waste B Wear Appropriate PPE A->B L Empty Container? A->L C Select Chemically Compatible Container B->C D Label Container with 'Hazardous Waste' Tag C->D E Add Waste to Container D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Conduct Weekly Inspections H->I J Container Full or Max Time Reached? I->J J->I No K Contact EHS for Hazardous Waste Pickup J->K Yes P End K->P L->A No M Triple Rinse Container L->M Yes N Collect Rinsate as Hazardous Waste M->N O Deface Label and Dispose of Container in Trash M->O N->E Add to Waste O->P

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.